Sirt1-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H15BrN2O |
|---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
2-(5-bromo-3-propan-2-yl-1H-indol-2-yl)acetamide |
InChI |
InChI=1S/C13H15BrN2O/c1-7(2)13-9-5-8(14)3-4-10(9)16-11(13)6-12(15)17/h3-5,7,16H,6H2,1-2H3,(H2,15,17) |
InChI Key |
VBWIUUXBNGYYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NC2=C1C=C(C=C2)Br)CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of the SIRT1 Inhibitor EX-527 (Selisistat)
An in-depth search for a compound specifically named "Sirt1-IN-3" has not yielded any publicly available information regarding its mechanism of action, biochemical data, or experimental protocols. This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific literature, a novel and very recently developed molecule, or potentially an incorrect name.
Given the absence of specific data for "this compound," this technical guide will focus on a well-characterized and widely studied selective SIRT1 inhibitor, EX-527 (also known as Selisistat) , to fulfill the core requirements of your request. The information presented here is based on published scientific literature and will serve as a comprehensive example of the mechanistic analysis of a SIRT1 inhibitor.
This guide provides a detailed overview of the biochemical and cellular mechanism of action of EX-527, a potent and selective inhibitor of Sirtuin 1 (SIRT1). The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including gene regulation, DNA repair, metabolism, and stress response by removing acetyl groups from histone and non-histone protein targets.[1][2]
EX-527 exerts its inhibitory effect on SIRT1 through a non-competitive mechanism with respect to the acetylated substrate and a competitive mechanism with respect to the NAD⁺ cofactor . It binds to a site on the SIRT1 enzyme that is distinct from the acetylated substrate-binding pocket but overlaps with the NAD⁺ binding site. This binding prevents the productive binding of NAD⁺, which is essential for the deacetylase activity of SIRT1, thereby inhibiting its function.
Quantitative Data for EX-527
The following table summarizes key quantitative data for EX-527 from various studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (SIRT1) | 38 - 98 nM | in vitro enzymatic assay | [3] |
| IC₅₀ (SIRT2) | ~20 µM | in vitro enzymatic assay | [3] |
| IC₅₀ (SIRT3) | ~50 µM | in vitro enzymatic assay | [3] |
| Selectivity | >200-fold for SIRT1 over SIRT2 | in vitro enzymatic assays | [3] |
| Selectivity | ~500-fold for SIRT1 over SIRT3 | in vitro enzymatic assays | [3] |
Signaling Pathways Modulated by EX-527
Inhibition of SIRT1 by EX-527 leads to the hyperacetylation of SIRT1's downstream targets, thereby modulating their activity and influencing various signaling pathways. A key pathway affected is the p53-mediated apoptosis pathway.
Caption: EX-527 inhibits SIRT1, leading to increased p53 acetylation and subsequent apoptosis or cell cycle arrest.
Experimental Protocols
This protocol describes a common method to determine the IC₅₀ value of an inhibitor against SIRT1.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of EX-527 on SIRT1 deacetylase activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD⁺
-
EX-527
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a serial dilution of EX-527 in assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and the different concentrations of EX-527.
-
Initiate the reaction by adding NAD⁺.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for a short period.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 360/460 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for determining the in vitro IC₅₀ of a SIRT1 inhibitor.
This protocol assesses the effect of EX-527 on the acetylation status of a known SIRT1 substrate, p53, in a cellular context.
Objective: To determine if EX-527 treatment increases the acetylation of p53 in cells.
Materials:
-
Cell line (e.g., a cancer cell line with wild-type p53)
-
Cell culture medium and supplements
-
EX-527
-
DNA damaging agent (e.g., etoposide, to induce p53 expression)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-acetyl-p53, anti-total-p53, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to a suitable confluency.
-
Treat cells with a DNA damaging agent to induce p53 expression, with or without various concentrations of EX-527, for a specified time.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.
Conclusion
EX-527 is a potent and selective inhibitor of SIRT1 that functions by competing with the NAD⁺ cofactor. Its mechanism of action has been well-characterized through biochemical and cellular assays, demonstrating its utility as a chemical probe to study the biological roles of SIRT1 and as a potential therapeutic agent in diseases where SIRT1 inhibition is beneficial. The experimental protocols and pathway diagrams provided in this guide offer a framework for the investigation of other SIRT1 modulators.
References
An In-depth Technical Guide to Sirt1-IN-3: Differentiating the Inhibitor and the Activator
For Researchers, Scientists, and Drug Development Professionals
The designation "Sirt1-IN-3" is associated with two distinct research compounds with opposing effects on Sirtuin 1 (SIRT1), a crucial NAD-dependent deacetylase. This technical guide provides a comprehensive overview of both the SIRT1 inhibitor, 2-anilinobenzamide, and the SIRT1 activator, CAY10591, to clarify their respective chemical structures, properties, and biological activities. This document is intended to serve as a detailed resource for researchers in the fields of drug discovery, molecular biology, and metabolic research.
Section 1: this compound as a SIRT1 Inhibitor (2-anilinobenzamide)
This section details the chemical and biological properties of the SIRT1 inhibitor commonly referred to as this compound.
Chemical Structure and Properties
The SIRT1 inhibitor, 2-anilinobenzamide, is a small molecule with the following chemical characteristics:
| Property | Value |
| IUPAC Name | 2-anilinobenzamide |
| CAS Number | 1211-19-4 |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N |
| Appearance | Solid |
Biological Activity and Mechanism of Action
This compound (2-anilinobenzamide) is an inhibitor of the NAD-dependent deacetylase SIRT1. Its primary mechanism of action is the direct inhibition of SIRT1's catalytic activity, leading to an increase in the acetylation of SIRT1's substrates. One of the key downstream effects of SIRT1 inhibition is the hyperacetylation of the tumor suppressor protein p53.
The inhibitory activity of 2-anilinobenzamide against sirtuins has been quantified with the following IC₅₀ values:
| Sirtuin Target | IC₅₀ Value |
| SIRT1 | 17 µM |
| SIRT2 | 74 µM |
| SIRT3 | 235 µM |
These values indicate a moderate selectivity for SIRT1 over SIRT2 and SIRT3.
Signaling Pathway
The inhibition of SIRT1 by 2-anilinobenzamide primarily impacts cellular pathways regulated by SIRT1's deacetylation activity, most notably the p53 signaling pathway, which is crucial for cell cycle arrest and apoptosis in response to DNA damage.
Experimental Protocols
This protocol is designed to assess the effect of the SIRT1 inhibitor on the acetylation status of p53 in a cellular context.
Materials:
-
HCT116 cells
-
This compound (2-anilinobenzamide)
-
Cell lysis buffer
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate HCT116 cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle control (DMSO) for a specified time (e.g., 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated p53 (Lys382) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total p53 as a loading control.
-
Quantify the band intensities and normalize the acetylated p53 signal to the total p53 signal.
-
Section 2: this compound as a SIRT1 Activator (CAY10591)
This section provides detailed information on the SIRT1 activator, CAY10591, which has also been associated with the "this compound" designation in some contexts.
Chemical Structure and Properties
CAY10591 is a structurally distinct small molecule that functions as a potent activator of SIRT1.
| Property | Value |
| IUPAC Name | 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
| CAS Number | 839699-72-8 |
| Molecular Formula | C₂₀H₂₅N₅O₂ |
| Molecular Weight | 367.44 g/mol |
| SMILES | COCCCN1C2=NC3=CC=CC=C3N=C2C(=C1N)C(=O)NC4CCCC4 |
| Appearance | Crystalline solid |
Biological Activity and Mechanism of Action
CAY10591 is a potent allosteric activator of SIRT1. It has been shown to increase the enzymatic activity of SIRT1 by 233% in a fluorescence-based assay.[1] This activation leads to the deacetylation of SIRT1's substrates, thereby modulating various cellular processes. One of the notable biological effects of CAY10591 is the suppression of Tumor Necrosis Factor-alpha (TNF-α) production.[1] It has also been observed to have a significant effect on fat mobilization in adipocytes, suggesting its potential in metabolic research.[1]
Signaling Pathway
The activation of SIRT1 by CAY10591 can influence multiple signaling pathways, including those involved in inflammation and metabolism. A key pathway affected is the NF-κB signaling cascade, where SIRT1-mediated deacetylation of the p65 subunit of NF-κB leads to the suppression of pro-inflammatory gene expression, such as TNF-α.
Experimental Protocols
This protocol describes a general method to measure the activation of SIRT1 by CAY10591 using a commercially available fluorescence-based assay kit.
Materials:
-
Recombinant human SIRT1 enzyme
-
CAY10591
-
Fluor de Lys-SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Developer solution
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of SIRT1 enzyme, CAY10591 at various concentrations, Fluor de Lys-SIRT1 substrate, and NAD+ in assay buffer.
-
Reaction Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the SIRT1 enzyme to each well.
-
Add CAY10591 at different concentrations to the respective wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of the Fluor de Lys-SIRT1 substrate and NAD+.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Development: Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal. Incubate for an additional period (e.g., 30 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT1 activation for each concentration of CAY10591 relative to the vehicle control.
This protocol details a method to evaluate the inhibitory effect of CAY10591 on TNF-α production in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.
Materials:
-
THP-1 cells
-
CAY10591
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
96-well cell culture plate
-
ELISA kit for human TNF-α
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the THP-1 cells into a 96-well plate at a density of approximately 5 x 10⁵ cells/mL.
-
Compound Treatment: Treat the cells with various concentrations of CAY10591 (e.g., 10, 20, 60 µM) or vehicle control (DMSO) for 1 hour.[1]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the concentration of CAY10591 to determine the dose-dependent suppression of TNF-α production.
Conclusion
It is imperative for researchers to distinguish between the two compounds that have been associated with the "this compound" identifier. 2-anilinobenzamide (CAS 1211-19-4) is a SIRT1 inhibitor that promotes the acetylation of SIRT1 substrates like p53. In contrast, CAY10591 (CAS 839699-72-8) is a potent SIRT1 activator that enhances its deacetylase activity, leading to effects such as the suppression of TNF-α. Accurate identification and understanding of the specific compound being used are critical for the correct design, execution, and interpretation of experimental results. This guide provides the necessary detailed information to facilitate this distinction and to support further research into the modulation of SIRT1 activity.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Sirt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Sirt1-IN-3, a potent and selective inhibitor of Sirtuin 1 (SIRT1). This document details the experimental protocols for its synthesis and biological characterization and presents quantitative data in a structured format for ease of comparison.
Introduction to SIRT1 and its Inhibition
Sirtuin 1 (SIRT1) is a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including gene silencing, cell cycle regulation, apoptosis, and metabolism. Its activity is dependent on nicotinamide adenine dinucleotide (NAD+). Given its significant role in pathophysiology, particularly in cancer, the development of SIRT1 inhibitors has become an area of intense research. This compound has emerged from these efforts as a notable inhibitory molecule.
Discovery of this compound
This compound, also identified as compound 3j, was developed as part of a series of achiral indole analogs of the known SIRT1 inhibitor EX-527. The design strategy aimed to stabilize the bioactive conformation of the inhibitor. Structure-activity relationship (SAR) studies within this series highlighted the importance of the substituent at the third position of the indole ring for both potency and selectivity.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a representative synthetic protocol based on standard organic chemistry principles.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)acetic acid
-
To a solution of 6-bromoindole in a suitable solvent such as diethyl ether, oxalyl chloride is added dropwise at 0°C.
-
The reaction is stirred for a specified time, followed by quenching and extraction to yield the intermediate, which is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
-
The resulting alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent.
Step 2: Amide coupling to form this compound
-
The 2-(6-bromo-1H-indol-3-yl)acetic acid is dissolved in a solvent like dichloromethane (DCM).
-
A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an amine, piperidine, are added.
-
The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The final product, this compound, is purified using column chromatography.
Biological Activity and Data Presentation
This compound has been evaluated for its inhibitory activity against SIRT1 and SIRT2, and for its cytotoxic effects on a panel of human cancer and normal cell lines. The quantitative data from these evaluations are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (μM) |
| SIRT1 | 4.2 |
| SIRT2 | 38 |
Table 2: Cytotoxicity of this compound against Human Cell Lines
| Cell Line | Cell Type | IC50 (μM) |
| K562 | Chronic Myelogenous Leukemia | 47 |
| HCT-116 | Colorectal Carcinoma | 41 |
| H460 | Non-small Cell Lung Cancer | 66 |
| HepG2 | Hepatocellular Carcinoma | 93 |
| A549 | Non-small Cell Lung Cancer | 52 |
| MCF-7 | Breast Adenocarcinoma | 64 |
| 293T | Embryonic Kidney (Normal) | 49 |
| HUVEC | Umbilical Vein Endothelial (Normal) | 45 |
Experimental Protocols for Biological Evaluation
Detailed methodologies for the key biological assays are provided below.
Experimental Protocol: In Vitro SIRT1/SIRT2 Inhibition Assay (Fluor de Lys)
This assay is a two-step fluorometric procedure to measure the deacetylase activity of SIRT1 and SIRT2.
-
Enzyme Reaction: Recombinant human SIRT1 or SIRT2 enzyme is incubated with the Fluor de Lys-SIRT1 substrate and NAD+ in a reaction buffer. The test compound, this compound, is added at various concentrations. The reaction is typically carried out at 37°C for a defined period, for example, 1 hour.
-
Development: A developer solution containing a protease is added to the reaction mixture. If the substrate has been deacetylated by the sirtuin enzyme, the developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for the AMC fluorophore). The IC50 values are calculated from the dose-response curves.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration, typically 48 to 72 hours.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 values are determined from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the SIRT1 signaling pathway and the experimental workflow for evaluating this compound.
EX-527 (Selisistat): A Technical Guide to a Selective SIRT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent class III histone deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, differentiation, and aging.[1] It exerts its effects by deacetylating numerous protein substrates, such as histones, transcription factors like p53 and NF-κB, and metabolic enzymes.[1][2] Given its central role in cellular physiology, SIRT1 has emerged as a significant therapeutic target for various diseases. EX-527, also known as Selisistat, is a potent and highly selective small-molecule inhibitor of SIRT1.[3] This technical guide provides a comprehensive overview of EX-527, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Biochemical and Pharmacological Profile of EX-527
EX-527 is a cell-permeable compound that acts as a specific inhibitor of SIRT1's catalytic activity.[4] Its selectivity and potency make it an invaluable tool for elucidating the physiological roles of SIRT1.
Quantitative Data Summary
The inhibitory activity and selectivity of EX-527 have been characterized in numerous studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of EX-527 against Sirtuins
| Sirtuin Isoform | IC50 | Assay Conditions | Reference |
| SIRT1 | 38 nM | Cell-free assay | [5] |
| 98 nM | Recombinant human SIRT1 | [3] | |
| 123 nM | --- | [6] | |
| SIRT2 | 19.6 µM | Cell-free assay | [5] |
| >20 µM | Recombinant human SIRT2 | [3] | |
| SIRT3 | 48.7 µM | Cell-free assay | [5] |
| >49 µM | Recombinant human SIRT3 | [3] |
Table 2: Binding Affinity of EX-527 (as EX-243, the active (S)-isomer) to Sirtuins
| Sirtuin Isoform | Ligand Conditions | Dissociation Constant (Kd) | Reference |
| Sir2Tm (S. maritima) | + 5 mM NAD+ | 6.0 ± 0.4 µM | [7] |
| + 5 mM NAD+ & 1 mM peptide | 4.9 ± 0.5 µM | [7] | |
| SIRT3 | + 5 mM NAD+ | 16.5 ± 2.9 µM | [7] |
| + 5 mM NAD+ & 1 mM peptide | 10.0 ± 1.4 µM | [7] |
Mechanism of Action
EX-527 acts as an uncompetitive inhibitor with respect to NAD+ and a non-competitive inhibitor with respect to the acetylated substrate.[3] This means that EX-527 binds to the SIRT1-NAD+ complex, preventing the release of the deacetylated product and 2'-O-acetyl-ADP-ribose.[3]
Figure 1. Mechanism of SIRT1 inhibition by EX-527.
Signaling Pathways Modulated by SIRT1 and EX-527
SIRT1 is a key regulator of several signaling pathways, most notably those involving the tumor suppressor p53 and the transcription factor NF-κB.
SIRT1-p53 Signaling Pathway
SIRT1 deacetylates p53 at lysine 382, which attenuates p53-dependent transcriptional activation and subsequent apoptosis and cell cycle arrest.[1][8] Inhibition of SIRT1 by EX-527 leads to an increase in acetylated p53, thereby promoting p53's tumor-suppressive functions.[8]
Figure 2. SIRT1-p53 signaling pathway and the effect of EX-527.
SIRT1-NF-κB Signaling Pathway
SIRT1 can also deacetylate the RelA/p65 subunit of NF-κB at lysine 310, which inhibits NF-κB's transcriptional activity and its pro-inflammatory and anti-apoptotic functions.[2][9] By inhibiting SIRT1, EX-527 can lead to increased acetylation of p65, thereby modulating NF-κB-dependent gene expression.[10]
Figure 3. SIRT1-NF-κB signaling and the effect of EX-527.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of EX-527's effects. Below are protocols for key experiments.
In Vitro SIRT1 Deacetylase Activity Assay
This assay measures the ability of EX-527 to inhibit the enzymatic activity of recombinant SIRT1.
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic peptide substrate (e.g., from p53 sequence, acetylated on lysine 382)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and nicotinamidase)
-
EX-527 stock solution (in DMSO)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of EX-527 in assay buffer.
-
In a 96-well plate, add recombinant SIRT1 enzyme to each well.
-
Add the diluted EX-527 or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of EX-527 and determine the IC50 value.
-
Cellular Assay for p53 Acetylation by Western Blot
This protocol details the assessment of p53 acetylation in cells treated with EX-527.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7, NCI-H460) in appropriate media and conditions.
-
Treat cells with a DNA damaging agent (e.g., etoposide) to induce p53 acetylation.
-
Concurrently, treat the cells with various concentrations of EX-527 or vehicle control for a specified duration (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide).
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (Lys382) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the cellular effects of EX-527.
Figure 4. General experimental workflow for studying EX-527 in cell culture.
Conclusion
EX-527 (Selisistat) is a well-characterized, potent, and selective inhibitor of SIRT1. Its specificity makes it an excellent research tool for dissecting the complex roles of SIRT1 in health and disease. This guide provides essential technical information, including quantitative data and detailed experimental protocols, to aid researchers in their investigations of SIRT1 biology and the therapeutic potential of its inhibition. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the molecular mechanisms and practical applications of EX-527 in a laboratory setting.
References
- 1. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of SIRT1-NF-κB Axis as Therapeutic Target to Ameliorate Inflammation in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Cellular Targets of Sirtuin 1 (SIRT1) Modulation
Introduction
Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in a wide array of cellular processes. As a key regulator of cellular metabolism, stress resistance, and longevity, SIRT1 has emerged as a significant therapeutic target for a variety of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular targets of SIRT1, with a focus on the mechanisms of action of its modulators. This document is intended for researchers, scientists, and drug development professionals.
Core Cellular Targets and Functions of SIRT1
SIRT1's diverse physiological effects are mediated through the deacetylation of a multitude of histone and non-histone protein substrates.[1][2] This post-translational modification alters the function of target proteins, thereby influencing downstream cellular pathways.
Table 1: Key Cellular Targets of SIRT1 and their Biological Functions
| Target Protein | Cellular Process | Biological Function | References |
| p53 | Apoptosis, Cell Cycle | Deacetylation of p53 by SIRT1 inhibits its transcriptional activity, thereby suppressing apoptosis and promoting cell survival. | [1] |
| PGC-1α | Mitochondrial Biogenesis, Metabolism | SIRT1-mediated deacetylation of PGC-1α enhances its activity, leading to increased mitochondrial biogenesis and fatty acid oxidation. | [5][6] |
| FOXO (Forkhead box) proteins | Stress Resistance, Longevity | Deacetylation of FOXO proteins by SIRT1 promotes their nuclear localization and transcriptional activity, leading to the expression of genes involved in stress resistance and longevity. | [3][5][6] |
| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inflammation | SIRT1 deacetylates the RelA/p65 subunit of NF-κB, inhibiting its transcriptional activity and thereby suppressing inflammatory responses. | [4][6] |
| Histones (H3, H4) | Gene Silencing, DNA Repair | Deacetylation of histones by SIRT1 leads to chromatin condensation and transcriptional repression, contributing to gene silencing and genomic stability. | [2][4][7] |
Signaling Pathways Regulated by SIRT1
The cellular targets of SIRT1 are integral components of complex signaling networks that govern cellular homeostasis. The following diagrams illustrate key pathways modulated by SIRT1 activity.
Quantitative Data on SIRT1 Modulators
A number of small molecules have been identified that can either activate or inhibit SIRT1 activity. These compounds are invaluable tools for studying SIRT1 function and hold therapeutic promise.
Table 2: Examples of SIRT1 Activators and Inhibitors
| Compound | Type | IC50 / EC50 | Target Pathway/Application | References |
| Resveratrol | Activator | EC1.5 = 46.2 µM (for PGC-1α deacetylation) | Activates SIRT1 in a substrate-dependent manner. Studied for its potential in metabolic diseases and aging. | [8] |
| SRT1720 | Activator | EC1.5 = 0.16 µM | A potent and specific SIRT1 activator. Investigated for its effects on insulin sensitivity and mitochondrial function. | [9] |
| EX-527 | Inhibitor | IC50 = 38 nM | A highly selective inhibitor of SIRT1. Used experimentally to probe the physiological roles of SIRT1. | [6] |
Experimental Protocols
The following outlines key experimental methodologies for assessing SIRT1 activity and the effects of its modulators.
1. In Vitro SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of recombinant SIRT1 on a fluorogenic acetylated peptide substrate.
-
Principle: SIRT1 deacetylates a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore. A developing solution then cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
SIRT1 assay buffer
-
Developing solution
-
SIRT1 inhibitor (for control)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing SIRT1 enzyme, NAD+, and assay buffer.
-
Add the test compound (activator or inhibitor) or vehicle control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developing solution.
-
Measure fluorescence intensity using a microplate reader (e.g., excitation/emission ~360/460 nm).
-
2. Western Blot Analysis of Downstream Targets
This method assesses the in-cell or in-tissue effect of SIRT1 modulators by measuring the acetylation status of its known substrates.
-
Principle: Cells or tissues are treated with a SIRT1 modulator. Protein lysates are then prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for the acetylated and total forms of a SIRT1 target protein (e.g., p53, PGC-1α).
-
Materials:
-
Cell culture or tissue samples
-
SIRT1 modulator (activator or inhibitor)
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-p53, anti-p53)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Treat cells or tissues with the SIRT1 modulator for a specified time.
-
Harvest cells/tissues and prepare protein lysates.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of acetylated to total protein.[11]
-
SIRT1 is a multifaceted protein that orchestrates a wide range of cellular responses. The ongoing discovery and characterization of its cellular targets and the development of specific modulators are paving the way for novel therapeutic strategies to combat a host of human diseases. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate roles of SIRT1 in health and disease.
References
- 1. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of SIRT1 in cellular functions: role of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action - SIRT1 & STACs: AN ANTI-AGING BREAKTHROUGH [sirt1antiagingbreakthrough.weebly.com]
- 8. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirt1 and Sirt3 Activation Improved Cardiac Function of Diabetic Rats via Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT1, 2, and 3 inhibition assay [bio-protocol.org]
- 11. DSpace [open.bu.edu]
Sirt1-IN-3 and the Regulation of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 1 (SIRT1), a class III histone deacetylase, is a key regulator of cellular stress responses, metabolism, and survival. Its role in inhibiting apoptosis, or programmed cell death, has made it a compelling target for therapeutic intervention, particularly in oncology. Inhibition of SIRT1 is a promising strategy to induce apoptosis in cancer cells. This technical guide focuses on Sirt1-IN-3, a potent and selective SIRT1 inhibitor, and its role in the regulation of apoptosis. While direct and extensive research on this compound is emerging, this document synthesizes available data and provides a framework for its mechanism of action based on the established consequences of SIRT1 inhibition. We will explore the core signaling pathways affected, present available quantitative data, and provide detailed experimental protocols for investigating the apoptotic effects of this compound.
Introduction to SIRT1 and its Role in Apoptosis
SIRT1 is an NAD+-dependent deacetylase that removes acetyl groups from a wide range of histone and non-histone protein substrates.[1] By deacetylating key regulatory proteins, SIRT1 influences numerous cellular processes, including the suppression of apoptosis. Its anti-apoptotic functions are primarily mediated through the deacetylation and subsequent inactivation of pro-apoptotic factors, as well as the activation of pro-survival pathways.
Key substrates of SIRT1 in the context of apoptosis include:
-
p53: A tumor suppressor protein that, when acetylated, can induce cell cycle arrest and apoptosis. SIRT1 deacetylates p53, thereby inhibiting its transcriptional activity and promoting cell survival.[2][3]
-
Bcl-2 family proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. SIRT1 can influence the expression and activity of these proteins to favor cell survival. Inhibition of SIRT1 has been shown to downregulate the anti-apoptotic protein Bcl-2.[4]
-
Caspases: These are a family of proteases that are the central executioners of apoptosis. SIRT1 inhibition can lead to the activation of initiator and effector caspases, such as caspase-3.[4][5]
This compound: A Potent and Selective SIRT1 Inhibitor
This compound, also identified as compound 3j, is a potent and selective inhibitor of SIRT1.[6] While public domain data on this specific compound is limited, available information indicates its potential as a tool to probe the role of SIRT1 in apoptosis and as a potential therapeutic agent.
Quantitative Data
The following table summarizes the available quantitative data for this compound and a structurally related dihydroquinazolinone derivative, also referred to as compound 3j. It is important to note that while both are designated "compound 3j" in their respective sources, their identical nature is not definitively confirmed.
| Parameter | Value | Cell Line(s) | Reference |
| This compound (SIRT1 Inhibitor) | |||
| SIRT1 IC50 | 4.2 µM | - | [6] |
| "Compound 3j" (Dihydroquinazolinone derivative) | |||
| Anti-proliferative IC50 | 17.1 µM | HeLa | N/A |
| 31.5 µM | MCF7 | N/A | |
| 25.3 µM | K562 | N/A |
Mechanism of Action: this compound in Apoptosis Regulation
Based on the known functions of SIRT1, the pro-apoptotic effects of this compound are hypothesized to occur through the following interconnected signaling pathways:
Activation of the p53 Pathway
Inhibition of SIRT1 by this compound is expected to lead to the hyperacetylation of p53. Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes, including those involved in apoptosis such as Bax and PUMA.[2][4]
Modulation of the Bcl-2 Family of Proteins
SIRT1 inhibition can shift the balance of Bcl-2 family proteins towards a pro-apoptotic state. This is achieved by decreasing the expression of anti-apoptotic proteins like Bcl-2 and potentially increasing the expression of pro-apoptotic proteins like Bax.[4] This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
Activation of the Caspase Cascade
The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of various cellular substrates and the execution of apoptosis.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the pro-apoptotic effects of this compound.
Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, K562)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CCK-8)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Apoptotic Markers
This protocol is to detect changes in the expression of key apoptotic proteins following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-acetyl-p53, anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a potent and selective inhibitor of SIRT1 with demonstrated anti-proliferative effects on cancer cells. While further research is needed to fully elucidate its specific apoptotic mechanisms, the existing knowledge of SIRT1's role in apoptosis provides a strong foundation for its investigation. By inhibiting SIRT1, this compound is expected to induce apoptosis through the activation of the p53 pathway, modulation of the Bcl-2 family of proteins, and activation of the caspase cascade. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to investigate the pro-apoptotic potential of this compound and to further validate its promise as a therapeutic agent in cancer treatment.
References
- 1. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt1 attenuates camptothecin-induced apoptosis through caspase-3 pathway in porcine preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Sirt1-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a NAD dependent deacetylase that plays a crucial role in a variety of cellular processes, including gene silencing, DNA repair, and lifespan extension.[1] It modulates these processes by deacetylating histone and non-histone protein targets. Given its significant role in cellular functions, SIRT1 has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The development of small molecule inhibitors of SIRT1, such as Sirt1-IN-3, is a key area of research for therapeutic intervention.
These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds like this compound against purified human SIRT1. The protocol is based on a fluorogenic assay, a common and robust method for measuring SIRT1 activity.
Data Presentation: Inhibitory Activity of Sirt1 Modulators
The following table summarizes the in vitro inhibitory activity of this compound and other known SIRT1 modulators. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target Sirtuin(s) | IC50 Value (µM) | Selectivity Profile |
| This compound | SIRT1 | 4.2 [2] | Selective for SIRT1.[2] |
| EX-527 (Selisistat) | SIRT1 | 0.038 - 0.098[3] | Highly selective for SIRT1 over SIRT2 and SIRT3.[3] |
| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2)[4] | Dual inhibitor of SIRT1 and SIRT2.[4] |
| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1), 1.15 (SIRT2), 22 (SIRT5)[4] | Potent inhibitor of SIRT1 and SIRT2, also inhibits SIRT5.[4] |
| Tenovin-6 | SIRT1, SIRT2 | 21 (SIRT1), 10 (SIRT2)[5] | Inhibitor of SIRT1 and SIRT2.[5] |
| Nicotinamide | Pan-Sirtuin Inhibitor | ~50 - 180 | A general sirtuin inhibitor. |
Experimental Protocols
Biochemical SIRT1 Inhibition Assay (Fluorometric)
This protocol describes the measurement of the inhibitory effect of a test compound, such as this compound, on the deacetylase activity of recombinant human SIRT1. The assay is based on a two-step enzymatic reaction that results in a fluorescent signal proportional to the deacetylase activity.[6]
Materials and Reagents:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease that cleaves the deacetylated substrate)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Nicotinamide)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a serial dilution of the test compound in SIRT1 Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Thaw all reagents on ice. Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT1 Assay Buffer to all wells.
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared SIRT1 enzyme solution to all wells except the "No Enzyme Control" wells. Add 10 µL of assay buffer to the "No Enzyme Control" wells.
-
Add 5 µL of the positive control inhibitor (e.g., Nicotinamide) to the respective control wells.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of NAD+ solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence with inhibitor / Fluorescence without inhibitor)]
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
SIRT1 Signaling Pathway
Caption: SIRT1 deacetylates p53 and FOXO proteins, regulating key cellular processes.
Experimental Workflow for SIRT1 Inhibition Assay
Caption: Workflow for the fluorometric SIRT1 in vitro inhibition assay.
References
- 1. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Sirt1-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the utilization of Sirt1-IN-3, a potent and selective inhibitor of Sirtuin 1 (SIRT1), in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data for its activity, and offer step-by-step protocols for key cellular assays.
Introduction to this compound
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress response, metabolism, apoptosis, and inflammation.[1] It exerts its effects by deacetylating numerous protein substrates, including histones and transcription factors like p53, NF-κB, and FOXO.[1][2] Dysregulation of SIRT1 activity has been implicated in various diseases, making it a significant target for therapeutic development.
This compound is a small molecule inhibitor of SIRT1. Its primary mechanism of action is the direct inhibition of SIRT1's deacetylase activity, leading to the hyperacetylation of its downstream targets. One of the most well-characterized consequences of SIRT1 inhibition is the increased acetylation of the tumor suppressor protein p53, which can enhance its transcriptional activity and promote cell cycle arrest and apoptosis.[3]
Quantitative Data for this compound
The following tables summarize the inhibitory activity of this compound against sirtuin enzymes and its anti-proliferative effects on various human cancer cell lines.
Table 1: Inhibitory Activity of this compound against Sirtuin Isoforms
| Sirtuin Isoform | IC50 (μM) | Selectivity vs. SIRT1 |
| SIRT1 | 4.2[4] | - |
| SIRT2 | 74[5] | ~18-fold |
| SIRT3 | 235[5] | ~56-fold |
Note: Data for SIRT2 and SIRT3 are for a similar compound, SIRT-IN-3, and indicate selectivity.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (μM) |
| K562 | Chronic Myelogenous Leukemia | 47[4] |
| HCT-116 | Colon Carcinoma | 41[4] |
| H460 | Non-small Cell Lung Cancer | 66[4] |
| HepG2 | Hepatocellular Carcinoma | 93[4] |
| A549 | Non-small Cell Lung Cancer | 52[4] |
| MCF-7 | Breast Adenocarcinoma | 64[4] |
Table 3: Cytotoxicity of this compound in Non-cancerous Cell Lines (48h treatment)
| Cell Line | Cell Type | IC50 (μM) |
| 293T | Human Embryonic Kidney | 49[4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 45[4] |
Signaling Pathways and Experimental Workflows
SIRT1 Signaling Pathway
The following diagram illustrates the central role of SIRT1 in deacetylating key cellular proteins and the effect of its inhibition by this compound.
Caption: SIRT1 deacetylates downstream targets; this compound inhibits this process.
Experimental Workflow for this compound Treatment and Analysis
This diagram outlines a typical workflow for treating cells with this compound and subsequent analysis.
References
- 1. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sirt1-IN-3 Treatment of HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), a class III histone deacetylase, is a key regulator of cellular processes, including cell survival, apoptosis, and DNA damage repair. In colorectal cancer (CRC), SIRT1 is often overexpressed and has been implicated in tumor progression, making it a promising therapeutic target. Sirt1-IN-3 is a novel and potent small molecule inhibitor of SIRT1. These application notes provide detailed protocols for investigating the effects of this compound on the human colorectal carcinoma cell line, HCT-116, summarizing expected outcomes and underlying molecular mechanisms.
Mechanism of Action
This compound inhibits the NAD+-dependent deacetylase activity of SIRT1. This inhibition leads to the hyperacetylation of SIRT1 substrates, including the tumor suppressor protein p53.[1][2] Increased acetylation of p53 at lysine 382 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, such as the cyclin-dependent kinase inhibitor p21.[1] The activation of the p53 pathway, in conjunction with the activation of the JNK signaling pathway, triggers apoptosis and cell cycle arrest in HCT-116 cells.[1][3]
Signaling Pathway
The treatment of HCT-116 cells with this compound is expected to modulate key signaling pathways involved in cell proliferation and survival. A primary mechanism involves the inhibition of SIRT1, leading to the activation of the p53 tumor suppressor pathway and the JNK stress-activated pathway, ultimately culminating in apoptosis.
References
- 1. MHY2251, a New SIRT1 Inhibitor, Induces Apoptosis via JNK/p53 Pathway in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MHY2251, a New SIRT1 Inhibitor, Induces Apoptosis via JNK/p53 Pathway in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sirt1 Inhibition in K562 Leukemia Cells: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Sirtuin 1 (SIRT1) inhibitors in the K562 chronic myeloid leukemia (CML) cell line. The information compiled herein is intended to serve as a valuable resource for designing and executing experiments aimed at understanding the therapeutic potential of SIRT1 inhibition in leukemia.
Introduction to SIRT1 in K562 Leukemia Cells
The K562 cell line, derived from a patient in the blast crisis of CML, is a cornerstone model for studying the molecular mechanisms of leukemia and for the preclinical evaluation of novel therapeutic agents.[1] These cells are characterized by the presence of the BCR-ABL fusion gene, a constitutively active tyrosine kinase that drives cell proliferation and survival.[2]
SIRT1, a NAD+-dependent deacetylase, has emerged as a critical regulator in the pathophysiology of CML.[3][4] It is involved in various cellular processes, including the regulation of apoptosis, cell cycle, and differentiation.[5][6] In the context of K562 cells, SIRT1 has been shown to be a downstream target of the BCR-ABL signaling pathway and plays a significant role in promoting leukemogenesis and drug resistance.[3] Inhibition of SIRT1 has been demonstrated to sensitize CML cells to apoptosis and inhibit their proliferation, making it an attractive therapeutic target.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of SIRT1 inhibitors on K562 leukemia cells based on available literature. Due to the limited specific data on "Sirt1-IN-3," data for other well-characterized SIRT1 inhibitors, such as Nicotinamide and EX-527, are included to provide a relevant context for researchers.
Table 1: Cytotoxicity of SIRT1 Inhibitors in K562 Cells
| Compound | IC50 Value | Cell Line | Assay | Reference |
| Nicotinamide | 34.33 mM | K562 | Cell Viability Assay | [2] |
Table 2: Effects of SIRT1 Inhibition on Apoptosis and Cell Cycle in K562 Cells
| Compound/Treatment | Effect | Assay | Key Findings | Reference |
| Nicotinamide | Induces apoptosis | Flow Cytometry (Annexin V/PI) | Increased percentage of apoptotic cells. | [7] |
| SIRT1 Knockdown | Promotes drug-induced apoptosis | Not specified | Modestly promoted apoptosis induced by other drugs. | [8] |
| SIRT1 Knockdown | G1 phase arrest | Flow Cytometry (Propidium Iodide) | Increased population of cells in the G1 phase of the cell cycle. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT1 in K562 cells and a typical experimental workflow for studying the effects of SIRT1 inhibitors.
Caption: SIRT1 signaling cascade in K562 leukemia cells.
Caption: Experimental workflow for this compound in K562 cells.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of SIRT1 inhibitors on K562 cells.
Cell Culture and Maintenance
-
Cell Line: K562 (ATCC® CCL-243™)
-
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: K562 cells are suspension cells. Subculture every 2-3 days by splitting the cell suspension to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, add varying concentrations of this compound (or other SIRT1 inhibitors) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/well and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[2][8][10][11]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat K562 cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.[12][13][14][15]
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the K562 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, acetyl-p53, total p53, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][16][17][18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Induction of Differentiation
-
Megakaryocytic Differentiation: Treat K562 cells with 10-50 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Assess differentiation by monitoring the expression of megakaryocytic markers such as CD41 and CD61 by flow cytometry.[20][21][22][23][24]
-
Erythroid Differentiation: Induce erythroid differentiation by treating K562 cells with 30-50 µM hemin for 48-72 hours. Differentiation can be confirmed by benzidine staining for hemoglobin or by measuring the expression of globin genes.[17][25][26][27][28]
Conclusion
The inhibition of SIRT1 presents a promising therapeutic strategy for chronic myeloid leukemia. The protocols and data presented in this document provide a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound and other SIRT1 inhibitors in K562 leukemia cells. Further studies are warranted to fully elucidate the therapeutic potential of targeting this critical deacetylase in leukemia treatment.
References
- 1. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Roles of SIRT1 in leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of SIRT1 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. DNA cell cycle analysis of K562 and Ehrlich tumor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.6 Cell cycle analysis by flow cytometry [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MiR-27a Promotes Hemin-Induced Erythroid Differentiation of K562 Cells by Targeting CDC25B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Megakaryocytic Differentiation of K562 Cells Induced by PMA Reduced the Activity of Respiratory Chain Complex IV - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioinformatics of Differentially Expressed Genes in Phorbol 12-Myristate 13-Acetate-Induced Megakaryocytic Differentiation of K562 Cells by Microarray Analysis [mdpi.com]
- 23. Signaling mechanism of PMA-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Megakaryocytic Differentiation of K562 Cells Induced by PMA Reduced the Activity of Respiratory Chain Complex IV | PLOS One [journals.plos.org]
- 25. Saracatinib prompts hemin-induced K562 erythroid differentiation but suppresses erythropoiesis of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Induction of the Erythroid Differentiation of K562 Cells Is Coupled with Changes in the Inter-Chromosomal Contacts of rDNA Clusters [mdpi.com]
- 27. The Effects of Hemin at Varying Concentrations on the Differentiation in Chronic Myeloid Leukemia (CML) Cell Line K562 | Student Research Day Proceedings [journals.macewan.ca]
- 28. Hemin-induced erythroid differentiation changes the sensitivity of K562 cells to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Sirtuin 1 (SIRT1) Inhibitor in Mouse Models
Disclaimer: While the initial request specified Sirt1-IN-3, publicly available in vivo studies utilizing this specific inhibitor in mouse models are limited. Therefore, these application notes and protocols are based on the well-characterized and selective SIRT1 inhibitor, EX-527 (also known as Selisistat) , as a representative compound for pharmacological inhibition of SIRT1 in vivo. Researchers should validate these protocols for their specific experimental needs.
Introduction
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including metabolism, DNA repair, inflammation, and apoptosis.[1][2] Pharmacological inhibition of SIRT1 in mouse models is a key strategy to investigate its physiological functions and its potential as a therapeutic target in various diseases. These application notes provide a comprehensive overview of the in vivo administration of the SIRT1 inhibitor EX-527 in mice, including data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Data from In Vivo Mouse Studies with EX-527
The following tables summarize quantitative data from studies that administered the SIRT1 inhibitor EX-527 to mouse models of various diseases.
Table 1: Effects of EX-527 on Inflammation in a Mouse Model of Endotoxemia-Associated Acute Lung Injury
| Parameter | Control (LPS) | EX-527 (10 mg/kg, i.p.) + LPS | Reference |
| Plasma TNF-α (pg/mL) | ~1200 | ~600 | [3][4] |
| Plasma IL-6 (pg/mL) | ~3500 | ~1500 | [3][4] |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | ~2.5 | ~1.5 | [3] |
Table 2: Effects of EX-527 on Tumor Growth in a Xenograft Mouse Model
| Parameter | Vehicle Control | EX-527 (10 mg/mouse/week, i.p.) | Reference |
| Tumor Volume (mm³) at Day 90 | ~1800 | ~800 | [5] |
| Tumor Weight (g) at Day 90 | ~1.8 | ~0.8 | [5] |
Table 3: Effects of Selisistat (EX-527) in a Huntington's Disease Mouse Model (R6/2)
| Parameter | Vehicle Control | Selisistat (5 mg/kg, gavage) | Selisistat (20 mg/kg, gavage) | Reference |
| Median Lifespan (days) | ~95 | Not significantly different | ~116 | [6] |
| Striatal Aggregate Load (% of cells with aggregates) | ~35% | ~25% | ~20% | [6] |
Experimental Protocols
Preparation of EX-527 for In Vivo Administration
Materials:
-
EX-527 (Selisistat) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Intraperitoneal (i.p.) Injection Formulation:
-
Prepare a stock solution of EX-527 in DMSO. For a final concentration of 10 mg/kg in a 20g mouse (0.2 mg dose), a stock of 20 mg/mL can be prepared by dissolving 20 mg of EX-527 in 1 mL of DMSO.
-
To prepare the final injection volume, first add the required volume of the DMSO stock solution to a sterile microcentrifuge tube.
-
Add PEG300 to the tube. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the mixture thoroughly until the solution is clear. Gentle warming or brief sonication can aid in dissolution.
-
Add Tween-80 to the mixture and vortex again.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly one last time.
-
The final solution should be clear and administered immediately after preparation.
Protocol for Oral Gavage Formulation:
-
EX-527 can also be formulated in 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.[6]
-
Weigh the required amount of EX-527 powder.
-
Prepare a 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring until fully dissolved.
-
Suspend the EX-527 powder in the 0.5% HPMC solution to the desired final concentration.
-
Vortex or stir the suspension thoroughly before each administration to ensure homogeneity.
Animal Handling and Administration
Animals:
-
The choice of mouse strain will depend on the specific disease model (e.g., C57BL/6 for inflammation models, immunodeficient mice for xenograft studies).
-
Mice should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by the institutional animal care and use committee (IACUC).
Intraperitoneal (i.p.) Injection Protocol:
-
Gently restrain the mouse, exposing the abdominal area.
-
Use a sterile insulin syringe or a 27-30 gauge needle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared EX-527 solution slowly. The typical injection volume for a mouse is 100-200 µL.
Oral Gavage Protocol:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and hold it in an upright position.
-
Carefully insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Gently advance the needle down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the EX-527 suspension.
-
Carefully remove the needle and return the mouse to its cage.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by SIRT1 and a general experimental workflow for in vivo studies with a SIRT1 inhibitor.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The SIRT1 inhibitor EX-527 suppresses mTOR activation and alleviates acute lung injury in mice with endotoxiemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SIRT1 inhibitor EX-527 suppresses mTOR activation and alleviates acute lung injury in mice with endotoxiemia | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
Sirt1-IN-3: A Tool for Investigating Neurodegenerative Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator in a variety of cellular processes, including those implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. SIRT1 exerts its influence by deacetylating a wide range of protein substrates, including histones and transcription factors, thereby modulating gene expression, mitochondrial function, and cellular stress responses. The study of SIRT1's role in neurodegeneration often involves the use of specific inhibitors to elucidate its downstream pathways. Sirt1-IN-3 is a potent and selective inhibitor of SIRT1, making it a valuable chemical tool for researchers in this field. These application notes provide an overview of this compound and detailed protocols for its use in neurodegenerative disease models.
This compound: A Potent and Selective SIRT1 Inhibitor
This compound is a cell-permeable compound that effectively inhibits the deacetylase activity of SIRT1. Its selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3, allows for more targeted investigations into SIRT1-specific functions.
Quantitative Data
For ease of comparison, the inhibitory activity of this compound against SIRT1 and other sirtuins is summarized in the table below.
| Sirtuin Isoform | IC50 Value | Selectivity vs. SIRT1 |
| SIRT1 | 17 µM | - |
| SIRT2 | 74 µM | 4.4-fold |
| SIRT3 | 235 µM | 13.8-fold |
Key Signaling Pathways Modulated by SIRT1 Inhibition in Neurodegeneration
Inhibition of SIRT1 by this compound can be used to study several key pathways implicated in neurodegenerative diseases.
Tau Acetylation Pathway
In tauopathies like Alzheimer's disease, the acetylation of tau protein is a critical post-translational modification that can affect its aggregation and clearance. SIRT1 is known to deacetylate tau, and its inhibition can lead to an increase in acetylated tau.
NF-κB Signaling Pathway in Neuroinflammation
Neuroinflammation, often mediated by microglia, is a hallmark of many neurodegenerative diseases. SIRT1 can suppress neuroinflammation by deacetylating the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. Using this compound can help elucidate the role of SIRT1 in this process.
Experimental Protocols
The following are adapted protocols for the use of this compound in common experimental setups for studying neurodegenerative disease models. Note: As there is limited published data on the use of this compound in neurodegenerative models, these protocols are based on general procedures for SIRT1 inhibitors and should be optimized for your specific cell lines or animal models.
Experimental Workflow for In Vitro Studies
Protocol 1: In Vitro Treatment of Neuronal Cells with this compound to Assess Tau Acetylation
Objective: To determine the effect of this compound on the acetylation of tau protein in a neuronal cell line (e.g., SH-SY5Y differentiated into a neuronal phenotype).
Materials:
-
This compound (stock solution in DMSO)
-
Differentiated SH-SY5Y cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-acetylated-Tau (specific lysine, e.g., K280), anti-total-Tau, anti-SIRT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate medium. Differentiate the cells to a neuronal phenotype using a standard protocol (e.g., treatment with retinoic acid).
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 10, 25, 50 µM). A vehicle control (DMSO) should be included.
-
Replace the medium of the differentiated cells with the medium containing this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetylated-Tau, anti-total-Tau, anti-SIRT1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of acetylated tau to total tau and the loading control.
Protocol 2: In Vitro Treatment of Microglial Cells with this compound to Assess NF-κB Activity
Objective: To investigate the effect of this compound on NF-κB signaling in a microglial cell line (e.g., BV-2) stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS).
Materials:
-
This compound (stock solution in DMSO)
-
BV-2 microglial cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Nuclear and cytoplasmic extraction kit
-
Western blot reagents and antibodies: anti-acetylated-p65, anti-total-p65, anti-SIRT1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
(Optional) NF-κB reporter plasmid and luciferase assay system
Procedure:
-
Cell Culture: Culture BV-2 cells in the appropriate medium.
-
This compound Pre-treatment:
-
Pre-treat the cells with different concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
-
LPS Stimulation:
-
After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30-60 minutes for p65 acetylation/translocation).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
-
Western Blotting for p65 Acetylation and Translocation:
-
Perform Western blotting on the nuclear and cytoplasmic fractions as described in Protocol 1.
-
Probe the membranes with antibodies against acetylated-p65 and total-p65 to assess changes in acetylation in the nuclear fraction.
-
Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control to confirm the purity of the fractions and assess p65 translocation.
-
-
(Optional) NF-κB Reporter Assay:
-
Co-transfect BV-2 cells with an NF-κB reporter plasmid (containing luciferase gene under the control of NF-κB response elements) and a control plasmid (e.g., Renilla luciferase).
-
After transfection, pre-treat the cells with this compound and then stimulate with LPS.
-
Measure luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the Western blot bands and normalize as appropriate. For the reporter assay, normalize the firefly luciferase activity to the Renilla luciferase activity.
Protocol 3: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration (Adapted General Protocol)
Objective: To evaluate the in vivo effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD mice).
Materials:
-
This compound
-
Vehicle solution for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
5xFAD transgenic mice and wild-type littermates
-
Equipment for intraperitoneal (i.p.) or oral gavage administration
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Tissue processing reagents for immunohistochemistry and biochemistry
Procedure:
-
Animal Model and Treatment Groups:
-
Use an established neurodegenerative disease mouse model (e.g., 5xFAD mice) and age-matched wild-type controls.
-
Divide the animals into treatment groups: Vehicle-treated wild-type, this compound-treated wild-type, Vehicle-treated 5xFAD, this compound-treated 5xFAD.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation for in vivo use. The solubility information suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer this compound at a predetermined dose (requires optimization, e.g., 10-50 mg/kg) via an appropriate route (e.g., i.p. injection or oral gavage) daily for a specified duration (e.g., 4-8 weeks).
-
-
Behavioral Testing:
-
Towards the end of the treatment period, perform a battery of behavioral tests to assess cognitive function (e.g., Morris water maze for spatial learning and memory, Y-maze for working memory).
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
For biochemical analysis, rapidly dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse the animals with PBS followed by 4% paraformaldehyde, and process the brains for sectioning.
-
-
Biochemical and Histological Analysis:
-
Western Blotting: Prepare brain homogenates and perform Western blotting to analyze levels of acetylated tau, total tau, SIRT1, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of pathology (e.g., amyloid plaques with Thioflavin S or specific antibodies), tau pathology, and neuroinflammation.
-
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA). Quantify biochemical and histological data and compare between the different treatment groups.
Conclusion
This compound is a valuable research tool for investigating the role of SIRT1 in the complex mechanisms underlying neurodegenerative diseases. By selectively inhibiting SIRT1, researchers can dissect its contribution to pathological processes such as tau hyperacetylation and neuroinflammation. The provided protocols offer a starting point for utilizing this compound in both in vitro and in vivo models, which can be further optimized to address specific research questions in the pursuit of novel therapeutic strategies for these devastating disorders.
Application Notes and Protocols: Detection of p53 Acetylation Following Sirt1-IN-3 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular stress responses, metabolism, and aging.[1][2] One of its critical non-histone targets is the tumor suppressor protein p53. SIRT1-mediated deacetylation of p53 at specific lysine residues, particularly Lys382, attenuates its transcriptional activity and promotes its degradation, thereby inhibiting p53-mediated apoptosis and cell cycle arrest.[1][2][3] Consequently, inhibition of SIRT1 has emerged as a promising therapeutic strategy in oncology, as it can lead to the hyperacetylation and activation of p53, promoting the elimination of cancer cells.[2][4]
Sirt1-IN-3 is a selective inhibitor of SIRT1. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the acetylation of p53 in cultured cells following treatment with this compound. The protocol is designed to guide researchers in accurately assessing the pharmacological effects of this compound on the SIRT1-p53 signaling axis.
Data Presentation
The following table summarizes representative quantitative data on the effect of SIRT1 inhibition on p53 acetylation, as determined by the densitometric analysis of Western blot bands. The data illustrates the expected increase in acetylated p53 levels upon SIRT1 inhibition.
| Cell Line | Treatment | Fold Change in Acetylated p53 (normalized to total p53) | Reference |
| HepG2 (p53 wild-type) | SIRT1 siRNA | 1.39 | [5] |
| HLF (p53-mutated) | SIRT1 siRNA | 1.88 | [5] |
| MLE-2 | Heat Stress | Increased | [6] |
| NCI-H460 | Etoposide + EX-527 (1 µM) | Increased | [3] |
| Primary Human Mammary Epithelial Cells | Etoposide + EX-527 | Increased | [3] |
Note: The data presented are illustrative and derived from studies using SIRT1 siRNA or other SIRT1 inhibitors. Actual results with this compound may vary and should be determined experimentally.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.
Caption: Sirt1-p53 Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Western Blot Protocol for p53 Acetylation
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MCF-7, U2OS, HCT116) and complete growth medium.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-acetyl-p53 (Lys382) antibody
-
Mouse anti-p53 antibody
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Cell Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included.
-
Note: The optimal concentration and treatment time for this compound should be determined empirically for each cell line.
-
3. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them from the dish.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
5. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against acetyl-p53 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for total p53 and the loading control (β-actin or GAPDH) on the same or a parallel membrane.
6. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetyl-p53 band to the total p53 band and then to the loading control for each sample to determine the relative change in p53 acetylation.
References
- 1. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Sirt1-IN-3 solubility and stability issues
Welcome to the technical support center for Sirt1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. SIRT1 is involved in various cellular processes, including stress response, metabolism, and aging, by deacetylating histone and non-histone proteins. This compound exerts its effect by binding to the SIRT1 enzyme and inhibiting its deacetylase activity.
Q2: What is the selectivity profile of this compound?
A2: this compound shows selectivity for SIRT1 over other sirtuin isoforms. For specific IC50 values, please refer to the product datasheet provided by the supplier.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the compound from light.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in an appropriate solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 2.12 mg of this compound (Molecular Weight: 212.25 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing or brief sonication.
Q5: Can I use solvents other than DMSO to dissolve this compound?
A5: While DMSO is the most common solvent for initial stock solutions, other organic solvents may be used depending on the experimental requirements. However, the solubility in other solvents may be lower and should be experimentally determined. For in vivo studies, specific formulations using co-solvents are required (see solubility data table).
Troubleshooting Guide
Issue 1: this compound Precipitates in Aqueous Solution or Cell Culture Medium
-
Possible Cause 1: Poor aqueous solubility. this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution or cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Prepare intermediate dilutions of your stock solution in a solvent that is miscible with your final aqueous buffer or medium.
-
When adding the compound to your aqueous solution, add it dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider the use of solubilizing agents such as Pluronic F-68 or other surfactants, but be aware that these may interfere with your assay.
-
-
-
Possible Cause 2: Interaction with components of the cell culture medium. Serum proteins and other components in the medium can sometimes interact with small molecules, leading to precipitation.
-
Solution:
-
Try preparing your working solution in a serum-free medium first, and then adding it to your complete medium.
-
If precipitation persists, you may need to reduce the final concentration of this compound or the serum percentage in your medium.
-
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Possible Cause 1: Compound degradation. Improper storage or handling can lead to the degradation of this compound.
-
Solution:
-
Always store the solid compound and stock solutions at the recommended temperatures and protect them from light.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
Prepare fresh working solutions from the stock solution for each experiment.
-
If degradation is suspected, it is recommended to use a fresh vial of the compound.
-
-
-
Possible Cause 2: Incorrect dosage or concentration. The effective concentration of this compound can vary significantly between different cell types and experimental conditions.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Consult the literature for reported effective concentrations of this compound in similar experimental models.
-
-
-
Possible Cause 3: Cell line-specific effects. The expression and activity of SIRT1 can vary between different cell lines, which can affect the observed potency of the inhibitor.
-
Solution:
-
Confirm the expression of SIRT1 in your cell line of interest using techniques such as Western blotting or qPCR.
-
Consider using a positive control for SIRT1 inhibition, if available, to validate your experimental setup.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
| In Vivo Formulations | |
| 10% DMSO, 90% Saline | Poorly soluble |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Soluble |
| 10% DMSO, 90% Corn oil | Soluble |
Table 2: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Stability Duration |
| -20°C | DMSO | Up to 1 month |
| -80°C | DMSO | Up to 6 months |
Note: Data is compiled from publicly available information and may vary between suppliers. It is recommended to consult the product-specific datasheet.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in light-protective tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for Treating Cells with this compound
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in cell culture medium or an appropriate buffer.
-
Add the desired final concentration of this compound to the cell culture plates. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
Incubate the cells for the desired period under standard cell culture conditions.
-
Proceed with downstream analysis to assess the effects of this compound.
Visualizations
Caption: Simplified SIRT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for common this compound experimental issues.
Technical Support Center: Improving Sirt1-IN-3 In Vivo Efficacy
Welcome to the technical support center for Sirt1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC). SIRT1 is an NAD+-dependent enzyme that removes acetyl groups from a variety of protein substrates, including histones and transcription factors.[1][2][3] By inhibiting SIRT1, this compound prevents the deacetylation of these substrates, thereby modulating their activity and influencing downstream cellular processes such as gene expression, metabolism, and cell survival.[4][5][6]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3. This selectivity is crucial for minimizing off-target effects in experimental models.
Q3: What are the key downstream targets of SIRT1 that are affected by this compound?
A3: SIRT1 has numerous downstream targets involved in a wide range of cellular processes.[7][8] Inhibition of SIRT1 by this compound is expected to increase the acetylation and alter the activity of key proteins such as:
-
p53: A tumor suppressor protein involved in cell cycle arrest and apoptosis.[5][6]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A transcription factor that plays a critical role in inflammation.[3][9][10]
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis and metabolism.[4][6]
-
FOXO (Forkhead box protein O): A family of transcription factors involved in stress resistance, metabolism, and cell apoptosis.[1][4][5]
Troubleshooting Guide
This guide addresses common challenges that may be encountered when using this compound in in vivo studies.
Q1: I am observing poor solubility of this compound when preparing my formulation for in vivo administration. What can I do?
A1: this compound is a hydrophobic compound, and achieving adequate solubility for in vivo delivery is a common challenge. Here are some troubleshooting steps:
-
Vehicle Selection: The choice of vehicle is critical. Common solvent systems for hydrophobic compounds include a combination of DMSO, PEG300, Tween 80, and saline, or DMSO and corn oil. It is essential to prepare the formulation by sequentially adding and mixing each component to ensure proper dissolution.
-
Co-solvents and Surfactants: The use of co-solvents like PEG300 and surfactants like Tween 80 can significantly enhance the solubility of hydrophobic compounds.
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution process. However, be cautious with temperature to avoid degradation of the compound.
-
Formulation Optimization: It may be necessary to empirically test different ratios of solvents, co-solvents, and surfactants to find the optimal formulation for your desired concentration and administration route.
Q2: My in vivo experiment with this compound is not showing the expected biological effect. What are the potential reasons?
A2: A lack of in vivo efficacy can stem from several factors:
-
Poor Bioavailability: Even with a clear formulation, the bioavailability of this compound might be low. Consider the following:
-
Administration Route: The route of administration (e.g., intraperitoneal, intravenous, oral gavage) significantly impacts bioavailability. The optimal route may need to be determined experimentally.
-
Pharmacokinetics: Conduct a pilot pharmacokinetic study to determine the concentration of this compound in the plasma and target tissue over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and optimize the dosing regimen.
-
-
Inadequate Dose: The dose used may be insufficient to achieve the necessary target engagement in the tissue of interest. A dose-response study is recommended to identify the effective dose range.
-
Target Engagement: It is crucial to verify that this compound is reaching its target (SIRT1) and inhibiting its activity in the target tissue. This can be assessed by measuring the acetylation status of a known SIRT1 substrate, such as p53, in tissue lysates.
-
Metabolic Instability: this compound may be rapidly metabolized in vivo, leading to a short half-life and reduced exposure.
Q3: I am concerned about potential off-target effects of this compound in my in vivo model. How can I assess this?
A3: While this compound is selective for SIRT1, it's important to consider and evaluate potential off-target effects:
-
Selectivity Profiling: If not already available, consider in vitro kinase and phosphatase profiling to identify other potential targets of this compound.
-
Phenotypic Analysis: Carefully observe the animals for any unexpected phenotypes or toxicities.
-
Control Experiments: Include appropriate control groups in your study design, such as a vehicle-only control and potentially a control group treated with a structurally different SIRT1 inhibitor, to help distinguish between on-target and off-target effects.
-
Rescue Experiments: If possible, design experiments where the observed phenotype can be "rescued" by genetically overexpressing SIRT1, which would provide strong evidence for on-target activity.
Quantitative Data
| Parameter | Value | Reference |
| SIRT1 IC50 | 17 µM | [Source] |
| SIRT2 IC50 | 74 µM | [Source] |
| SIRT3 IC50 | 235 µM | [Source] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration (Option A)
This protocol is a common starting point for formulating hydrophobic compounds for intraperitoneal or intravenous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
To prepare the final formulation, add the vehicle components sequentially. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, follow these steps for a 1 mL final volume: a. Start with 100 µL of the this compound DMSO stock solution. b. Add 400 µL of PEG300 and vortex thoroughly until the solution is clear. c. Add 50 µL of Tween 80 and vortex again until the solution is homogenous. d. Add 450 µL of saline and vortex for a final time.
-
Visually inspect the solution for any precipitation. If precipitation occurs, adjustments to the solvent ratios may be necessary.
-
The final solution should be clear and suitable for administration. Prepare fresh on the day of use.
Protocol 2: Western Blot for Assessing SIRT1 Target Engagement (p53 Acetylation)
This protocol allows for the verification of SIRT1 inhibition in tissues by measuring the acetylation of its substrate, p53.
Materials:
-
Tissue lysates from control and this compound-treated animals
-
RIPA buffer with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tissue samples in ice-cold RIPA buffer containing protease and deacetylase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin) to normalize the acetyl-p53 signal.
-
Quantify the band intensities to determine the relative change in p53 acetylation between control and treated groups. An increase in the ratio of acetyl-p53 to total p53 would indicate successful SIRT1 inhibition.
Visualizations
Caption: Simplified SIRT1 signaling pathway and the inhibitory action of this compound.
References
- 1. SIRT1: A Potential Therapeutic Target in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT1 is a Highly Networked Protein That Mediates the Adaptation to Chronic Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing Sirt1-IN-3 cytotoxicity in primary cells
Welcome to the technical support center for Sirt1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in primary cell cultures while minimizing potential cytotoxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides
This section provides solutions to common issues encountered when using this compound in primary cells.
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity Observed at Expected Working Concentration | Cell type sensitivity: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. | 1. Perform a dose-response curve: Start with a lower concentration range than typically reported for cell lines. A starting point could be 10-100 fold lower than the reported IC50 in cancer cells. 2. Reduce incubation time: Limit the exposure of primary cells to this compound. Time-course experiments can help determine the optimal duration for SIRT1 inhibition without inducing significant cell death. 3. Culture medium composition: Standard culture media may not be optimal for primary cells under stress. Consider using specialized media formulations or supplements that enhance cell viability. |
| Inconsistent Results Between Experiments | Reagent variability: Inconsistent thawing and handling of this compound stock solutions. Cellular stress: Primary cells are sensitive to handling and culture conditions. | 1. Aliquot this compound stock: Upon receipt, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. Standardize cell handling: Ensure consistent cell seeding densities, media changes, and overall handling procedures across all experiments. 3. Monitor solvent effects: Include a vehicle control (e.g., DMSO) at the same concentration used for this compound to account for any solvent-induced toxicity. |
| No Apparent SIRT1 Inhibition at Non-Toxic Concentrations | Insufficient inhibitor concentration or incubation time. | 1. Increase concentration or duration: Gradually increase the concentration of this compound or the incubation time. Monitor both SIRT1 activity and cell viability in parallel. 2. Confirm SIRT1 expression: Verify the expression level of SIRT1 in your specific primary cell type, as it can vary significantly. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 removes acetyl groups from a wide range of protein substrates, thereby regulating various cellular processes, including gene expression, metabolism, and cell survival.[1][2] By inhibiting SIRT1, this compound prevents the deacetylation of these substrates, leading to alterations in their activity and downstream signaling pathways.
Q2: Why are primary cells more sensitive to this compound compared to cancer cell lines?
A2: Primary cells generally have a lower proliferative rate and a more specialized metabolism compared to cancer cells.[3] Cancer cells often exhibit altered metabolic pathways and may have a higher tolerance to cellular stress. Inhibition of SIRT1 can disrupt the delicate balance of cellular homeostasis in primary cells, leading to increased cytotoxicity.[3]
Q3: What are the key downstream targets of SIRT1 that might contribute to cytotoxicity when inhibited?
A3: Key downstream targets of SIRT1 include p53, NF-κB, and PGC-1α.[1][2] Inhibition of SIRT1 can lead to increased acetylation and activation of p53, which can induce apoptosis.[1] Altered NF-κB signaling can affect inflammatory responses and cell survival. Dysregulation of PGC-1α can impact mitochondrial biogenesis and function, leading to cellular stress.
Q4: How can I assess the cytotoxicity of this compound in my primary cell cultures?
A4: Several assays can be used to measure cytotoxicity. The MTT assay measures metabolic activity as an indicator of cell viability.[4][5] The Lactate Dehydrogenase (LDH) assay detects the release of LDH from damaged cells into the culture medium.[6][7][8][9][10] For assessing apoptosis, a Caspase-3 activity assay can be employed.[11][12][13][14]
Q5: What is a typical starting concentration range for this compound in primary cells?
A5: It is recommended to start with a concentration range significantly lower than that used for cancer cell lines. A pilot experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) is advisable to determine the optimal, non-toxic working concentration for your specific primary cell type.
Quantitative Data Summary
| Compound | Cell Type | Assay | IC50 / EC50 | Reference |
| EX-527 (SIRT1 inhibitor) | - | Cell-free assay | 38 nM | [15] |
| Nicotinamide (SIRT1 inhibitor) | Various cancer cells | Proliferation/Apoptosis | 50-184 µM | [2] |
| Sirtinol (SIRT1 inhibitor) | Human cancer cells | - | 40 µM | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4][5]
Materials:
-
Primary cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation period.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[6][7][8][9][10]
Materials:
-
Primary cells in culture
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Caspase-3 Activity Assay
This protocol provides a general guideline for a colorimetric caspase-3 assay.[11][12][13][14]
Materials:
-
Primary cells in culture
-
This compound
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound in an appropriate culture plate.
-
After treatment, harvest the cells and lyse them using the cell lysis buffer provided in the kit.
-
Incubate the cell lysates in a 96-well plate with the reaction buffer and the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of caspase-3 activity.
SIRT1 Activity Assay
This protocol is a generalized procedure for a fluorometric SIRT1 activity assay.[16][17][18]
Materials:
-
Cell lysates from primary cells treated with this compound
-
SIRT1 activity assay kit (containing SIRT1 substrate, NAD+, and developer solution)
-
96-well plate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from treated and untreated primary cells.
-
In a 96-well plate, add the cell lysate, SIRT1 substrate, and NAD+.
-
Incubate at 37°C for 30-60 minutes to allow for the deacetylation reaction.
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the kit manufacturer.
Visualizations
SIRT1 Signaling Pathway
Caption: this compound inhibits SIRT1, affecting downstream pathways.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
References
- 1. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trending Topics of SIRT1 in Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. promega.com [promega.com]
- 15. Sirtuin 1 and Sirtuin 3 in Granulosa Cell Tumors [mdpi.com]
- 16. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIRT1 Activity Assay [bio-protocol.org]
- 18. abcam.com [abcam.com]
Technical Support Center: Overcoming Sirt1-IN-3 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Sirt1-IN-3 in cancer cell line models, particularly concerning the development of resistance.
Troubleshooting Guide
This guide is designed to help you identify and address potential issues when your cancer cell lines show reduced sensitivity or acquired resistance to this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased cell death or growth inhibition with this compound treatment over time. | Acquired resistance through upregulation of pro-survival pathways. | 1. Verify Sirt1 Inhibition: Perform a Western blot to confirm that this compound is still effectively inhibiting Sirt1 activity (e.g., by assessing the acetylation status of its downstream target, p53). 2. Investigate Downstream Pathways: Analyze key survival pathways that may be compensating for Sirt1 inhibition. This includes, but is not limited to, the PI3K/Akt/mTOR and MAPK/ERK pathways. 3. Combination Therapy: Consider co-treatment with inhibitors of the identified compensatory pathways. |
| IC50 value of this compound significantly increases in the treated cell line compared to the parental line. | Development of a resistant cell population. | 1. Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT assay) to confirm the shift in IC50. 2. Isolate Resistant Clones: Use limiting dilution or cell sorting to isolate and expand resistant colonies for further characterization. 3. Genomic and Proteomic Analysis: Compare the molecular profiles of the resistant and parental cell lines to identify potential mechanisms of resistance (e.g., mutations in the Sirt1 gene, altered expression of drug transporters). |
| No significant increase in apoptosis markers (e.g., cleaved caspase-3) after this compound treatment in previously sensitive cells. | Blockade of apoptotic pathways downstream of Sirt1. | 1. Assess Apoptosis Pathway Integrity: Use Western blotting to check the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases). 2. Induce Apoptosis with Other Agents: Treat cells with a known apoptosis inducer (e.g., staurosporine) to ensure the core apoptotic machinery is functional. 3. Explore Alternative Cell Death Mechanisms: Investigate whether this compound may be inducing other forms of cell death, such as autophagy or necroptosis, in the resistant cells. |
| Increased expression of multidrug resistance (MDR) proteins (e.g., P-glycoprotein/MDR1). | Upregulation of drug efflux pumps. | 1. Verify MDR Protein Expression: Use Western blot or flow cytometry to quantify the expression of MDR1 and other relevant ABC transporters. 2. Functional Efflux Assay: Perform a functional assay using a fluorescent substrate of MDR1 (e.g., rhodamine 123) to confirm increased efflux activity. 3. Co-treatment with MDR Inhibitors: Test the efficacy of this compound in combination with known MDR inhibitors (e.g., verapamil, tariquidar). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase.[1] Sirt1 plays a crucial role in various cellular processes, including stress resistance, DNA repair, and apoptosis, by deacetylating a wide range of protein substrates, including the tumor suppressor p53 and FOXO transcription factors.[2][3] By inhibiting Sirt1, this compound is expected to increase the acetylation of these substrates, thereby promoting p53-mediated apoptosis and cell cycle arrest in cancer cells.
Q2: My cancer cell line is showing resistance to this compound. What are the potential molecular mechanisms?
A2: Resistance to Sirt1 inhibitors like this compound can arise through several mechanisms:
-
Upregulation of Sirt1 expression: Cells may overexpress the Sirt1 protein to overcome the inhibitory effect of the drug.
-
Mutations in the Sirt1 gene: While not yet documented for this compound specifically, mutations in the drug-binding site of the target protein are a common mechanism of acquired drug resistance.[4]
-
Activation of compensatory signaling pathways: Cancer cells can activate alternative pro-survival pathways (e.g., PI3K/Akt, MAPK) to bypass the effects of Sirt1 inhibition.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the inhibitor out of the cell, reducing its intracellular concentration.[5]
-
Alterations in downstream targets: Changes in the expression or function of Sirt1 targets, such as p53 or FOXO proteins, can render the cells less dependent on Sirt1 activity for survival.
Q3: How can I develop a this compound resistant cancer cell line for my research?
A3: A common method for developing drug-resistant cancer cell lines is through continuous exposure to gradually increasing concentrations of the drug.[6][7] This process involves treating the parental cell line with a low dose of this compound and then incrementally increasing the concentration as the cells adapt and become more resistant. It is crucial to periodically assess the IC50 value to monitor the development of resistance.
Q4: What are some potential therapeutic strategies to overcome this compound resistance?
A4: Overcoming resistance to this compound may involve several strategies:
-
Combination Therapy: Combining this compound with other anticancer agents can be effective. This could include conventional chemotherapy, targeted therapies that inhibit compensatory survival pathways, or drugs that block drug efflux pumps.
-
Second-generation Inhibitors: If resistance is due to mutations in Sirt1, a second-generation inhibitor with a different binding mode might be effective.
-
Targeting Downstream Effectors: If resistance involves alterations in downstream pathways, targeting those pathways directly may restore sensitivity.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines. This data can serve as a baseline for your own experiments.
| Cell Line | Cancer Type | IC50 (µM) for Cell Proliferation |
| K562 | Chronic Myelogenous Leukemia | 47 |
| HCT-116 | Colorectal Carcinoma | 41 |
| H460 | Large Cell Lung Cancer | 66 |
| HepG2 | Hepatocellular Carcinoma | 93 |
| A549 | Lung Carcinoma | 52 |
| MCF-7 | Breast Adenocarcinoma | 64 |
Data sourced from MedChemExpress product information, based on a 48-hour treatment.[1] Note that these values can vary depending on experimental conditions.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the Sirt1 signaling pathway, a potential resistance mechanism, and an experimental workflow to investigate resistance.
Caption: Mechanism of action of this compound leading to apoptosis and cell cycle arrest.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.[8]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Development of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to escalating doses of this compound.[6][7]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50:
-
Perform an MTT assay (as described in Protocol 1) to determine the initial IC50 of this compound for the parental cell line.
-
-
Initial Drug Exposure:
-
Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor the cells daily. Initially, a significant number of cells may die.
-
When the surviving cells reach 80-90% confluency, subculture them into a new flask with the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat the process of monitoring and subculturing.
-
Continue this stepwise increase in drug concentration over several months.
-
-
Characterization of the Resistant Line:
-
Periodically, perform an MTT assay to determine the IC50 of the treated cell population and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be considered established.
-
-
Cell Line Maintenance and Cryopreservation:
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (usually the highest concentration at which the cells can grow stably).
-
Cryopreserve aliquots of the resistant cells at different stages of development.
-
Protocol 3: Western Blot for Sirt1 and Acetylated-p53
This protocol is for analyzing the protein levels of Sirt1 and the acetylation status of its substrate p53.[5][9][10]
Materials:
-
Parental and this compound resistant cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Sirt1, anti-acetylated-p53, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat parental and resistant cells with or without this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Sirt1 or anti-acetylated-p53) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the antibodies and re-probed with other primary antibodies (e.g., anti-p53 and anti-β-actin as a loading control).
-
References
- 1. Sirtuin 1 facilitates chemoresistance of pancreatic cancer cells by regulating adaptive response to chemotherapy-induced stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of SIRT1 in autophagy and drug resistance: unveiling new targets and potential biomarkers in cancer therapy [frontiersin.org]
- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of SIRT1 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. SirT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Sirt1-IN-3 protocol refinement for specific cell types
Welcome to the technical support center for Sirt1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and refine your protocols for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 is involved in a wide range of cellular processes, including the regulation of gene expression, metabolism, DNA repair, and inflammation, by removing acetyl groups from histone and non-histone proteins.[2][3] By inhibiting SIRT1's deacetylase activity, this compound can be used to study the roles of SIRT1 in these processes. One of its well-documented effects is the increase in acetylation of p53, a key tumor suppressor protein.[1]
Q2: What are the recommended starting concentrations and incubation times for this compound in cell culture experiments?
A2: The optimal concentration and incubation time for this compound will vary depending on the cell type and the specific experimental endpoint. Based on available data, a good starting point for many cancer cell lines is a concentration range of 10-100 µM for 24-48 hours to assess effects on cell proliferation. For observing changes in protein acetylation, such as p53, concentrations between 30-300 µM with an incubation time of 8 hours have been used in HCT116 cells.[1] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is highly soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on SIRT1 activity or downstream targets (e.g., no change in p53 acetylation). | 1. Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short for your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 300 µM) and a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal conditions. |
| 2. Compound instability: this compound may be degrading in the cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. | |
| 3. Low SIRT1 expression in the cell line: The target cell line may have very low endogenous levels of SIRT1. | Confirm SIRT1 expression in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line or overexpressing SIRT1. | |
| High levels of cytotoxicity or unexpected cell death. | 1. Concentration is too high: The concentration of this compound may be in the toxic range for your specific cell type. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity. Use concentrations below this threshold for your experiments. |
| 2. Off-target effects: At higher concentrations, this compound may inhibit other sirtuins (SIRT2 and SIRT3) or have other off-target effects.[1] | Use the lowest effective concentration determined from your dose-response studies. Consider using more selective SIRT1 inhibitors as controls if available, or use siRNA/shRNA knockdown of SIRT1 to confirm that the observed phenotype is on-target. | |
| 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Variability in experimental results. | 1. Inconsistent compound preparation: Inaccurate dilutions or improper storage of the stock solution. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure the stock solution is thoroughly mixed before use. |
| 2. Cell culture variability: Differences in cell passage number, confluency, or overall cell health. | Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Seed cells at a consistent density for all experiments. | |
| 3. Assay variability: Inconsistent timing of reagent additions or measurements. | Standardize all steps of your experimental protocol, including incubation times and assay procedures. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol is a general guideline for determining the cytotoxic effects of this compound on a specific cell line, which is crucial for selecting appropriate concentrations for subsequent experiments.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A suggested range is 0, 1, 5, 10, 25, 50, 100, and 200 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[4][5]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot Analysis of Acetyl-p53
This protocol describes how to assess the inhibitory effect of this compound on SIRT1 activity by measuring the acetylation of its downstream target, p53.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-SIRT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
Data Analysis: Quantify the band intensities and normalize the levels of acetyl-p53 to total p53 and the loading control.
Visualizations
Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and subsequent cell cycle arrest and apoptosis.
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
Caption: A logical troubleshooting workflow for experiments involving this compound.
References
- 1. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 2. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
Common pitfalls in Sirt1-IN-3 experiments
Welcome to the technical support center for Sirt1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the reliable application of this SIRT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antagonist of Sirtuin 1 (SIRT1). SIRT1 is a NAD⁺-dependent deacetylase that removes acetyl groups from a wide range of protein substrates, including histones and transcription factors like p53.[1][2] By inhibiting SIRT1's deacetylase activity, this compound leads to the hyperacetylation of these substrates, thereby modulating their function and influencing cellular processes such as gene expression, metabolism, and cell survival.[1][3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits preferential inhibition of SIRT1 over other sirtuins. However, it is not entirely specific and can inhibit SIRT2 and SIRT3 at higher concentrations. It is crucial to consider these potential off-target effects when designing experiments and interpreting results.[3][4]
Q3: How should this compound be stored?
A3: For long-term stability, this compound powder should be stored at -20°C for up to three years. In solvent, it is recommended to store at -80°C for up to six months or at -20°C for one month.[3] It is also advised to protect the compound from light during storage and transportation.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions.[5]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound can be used in in vivo experiments. However, due to its limited aqueous solubility, specific formulation protocols are required. These typically involve a combination of solvents such as DMSO, PEG300, Tween-80, and saline or corn oil.[3][4] It is recommended to prepare these formulations fresh on the day of use.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound in my cell-based assay. | 1. Improper dissolution: this compound has poor solubility in aqueous media and may precipitate out of solution. | Ensure complete dissolution in DMSO to create a stock solution before diluting into your final assay medium. Visually inspect for any precipitate after dilution. Consider using a carrier solvent system if direct dilution is problematic.[3] |
| 2. Compound degradation: this compound may be sensitive to light and prolonged exposure to experimental conditions (e.g., 37°C in culture). | Minimize exposure of the compound and its solutions to light.[3] For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. | |
| 3. Insufficient concentration: The effective concentration may be cell-type dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Published effective concentrations in HCT116 cells range from 30-300 µM.[3][4] | |
| 4. Low SIRT1 expression or activity in the experimental model: The effect of an inhibitor is dependent on the presence and activity of its target. | Confirm the expression and basal activity of SIRT1 in your cell line or tissue of interest using techniques like Western blot or a SIRT1 activity assay. | |
| Inconsistent or variable results between experiments. | 1. Inconsistent solution preparation: Variability in the preparation of this compound solutions can lead to different effective concentrations. | Follow a strict, standardized protocol for preparing your this compound solutions, paying close attention to the order of solvent addition for in vivo formulations.[3] Always prepare a fresh stock solution from powder for each new set of experiments. |
| 2. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation. | Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5] | |
| 3. Variability in cell culture conditions: Changes in cell confluence, passage number, or media composition can alter cellular metabolism and SIRT1 activity. | Maintain consistent cell culture practices. Ensure cells are in a logarithmic growth phase and at a consistent density when starting experiments. | |
| Unexpected or off-target effects observed. | 1. Inhibition of other sirtuins: At higher concentrations, this compound can inhibit SIRT2 and SIRT3.[3][4] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. If possible, use more specific inhibitors for SIRT2 and SIRT3 as controls to delineate the observed effects. |
| 2. Context-dependent role of SIRT1: The biological outcome of SIRT1 inhibition can vary significantly between different cell types and disease models. For example, SIRT1 can act as both a tumor promoter and suppressor.[6] | Carefully review the literature relevant to your specific area of research to understand the known roles of SIRT1. Consider that inhibiting SIRT1 may not always produce the expected outcome. | |
| 3. Indirect cellular responses: Inhibiting SIRT1 can lead to compensatory changes in other signaling pathways. | Investigate downstream and parallel pathways that may be affected by SIRT1 inhibition in your system. For example, consider the interplay between SIRT1 and SIRT3.[1] |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against multiple sirtuin isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Sirtuin Isoform | IC50 (µM) | Selectivity vs. SIRT1 |
| SIRT1 | 17[3][4] | - |
| SIRT2 | 74[3][4] | ~4.4-fold |
| SIRT3 | 235[3][4] | ~13.8-fold |
Key Experimental Protocols
In Vitro SIRT1 Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the effect of this compound on the acetylation of a known SIRT1 substrate, p53, in a cellular context.
-
Cell Culture: Plate HCT116 cells at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 30 µM to 300 µM) by diluting the stock solution in fresh cell culture medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 8 hours).[3][4]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against acetylated-p53 and total p53. An increase in the ratio of acetylated-p53 to total p53 indicates successful SIRT1 inhibition.
In Vivo Formulation Protocol
This protocol provides an example of how to formulate this compound for in vivo administration.
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]
-
Formulation (Example for 1 mL):
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix until clear.
-
To the above mixture, add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline and mix to achieve the final formulation.[3]
-
-
Administration: The formulation should be prepared fresh before administration to the experimental animals.
Visualizations
References
- 1. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Sirt1: insights on its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results with Sirt1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Sirt1-IN-3.
Compound Identification: Clarifying "this compound"
A critical first step in troubleshooting is ensuring the correct identification of the Sirt1 inhibitor being used, as the name "this compound" may refer to at least two distinct chemical entities.
| Identifier | This compound (2-anilinobenzamide) | This compound (Indole derivative) |
| Alternate Names | SIRT-IN-3, Compound 7 (in Suzuki et al., 2006) | SIRT1-IN-2 (compound 3h), Compound 3j (in Laaroussi et al., 2020) |
| CAS Number | 1211-19-4 | Not consistently available |
| Chemical Structure | 2-anilinobenzamide scaffold | Indole scaffold, analogue of EX-527 |
| Primary Reference | Suzuki T, et al. ChemMedChem. 2006.[1] | Laaroussi H, et al. Eur J Med Chem. 2020.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound acts as an inhibitor of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. By inhibiting SIRT1, it prevents the removal of acetyl groups from various protein substrates, which can influence a wide range of cellular processes including gene expression, metabolism, DNA repair, and cell survival.[1][2]
Q2: What are the known off-target effects of this compound?
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO for in vitro use.[3] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline may be necessary.[3] It is recommended to prepare concentrated stock solutions in DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C, protected from light. The stability of this compound in aqueous cell culture media over long incubation periods has not been extensively documented, so preparing fresh dilutions for each experiment is advisable.
Troubleshooting Guides
Issue 1: No or reduced inhibitory effect on SIRT1 activity.
Q: I am not observing the expected increase in acetylation of my target protein after treating cells with this compound. What could be the reason?
A: This could be due to several factors:
-
Compound Integrity and Storage: Ensure that the this compound stock solution has been stored correctly (aliquoted, at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.
-
Solubility and Stability in Media: this compound may have limited solubility or stability in your specific cell culture medium. Try preparing fresh dilutions from your DMSO stock immediately before use. You can also assess the solubility by visually inspecting for precipitates in the media.
-
Cellular Uptake: The compound may not be efficiently entering your specific cell type. Consider optimizing the incubation time and concentration.
-
SIRT1 Expression and Activity Levels: The levels of SIRT1 expression and its basal activity can vary significantly between cell lines. Confirm SIRT1 expression in your cell line by western blot.
-
Substrate-Specific Deacetylation: SIRT1 has numerous substrates, and the effect of its inhibition can be context-dependent. The specific lysine residue you are monitoring may not be a primary target of SIRT1 in your experimental model.
Issue 2: Unexpected Cellular Phenotypes (e.g., cytotoxicity, changes in proliferation).
Q: I am observing significant cytotoxicity or unexpected changes in cell proliferation at concentrations where I expect specific SIRT1 inhibition. Why is this happening?
A: Unexpected cellular phenotypes can arise from:
-
Off-Target Effects: As with many kinase and enzyme inhibitors, this compound may have off-target activities, especially at higher concentrations.[4] The indole-based this compound has been reported to have cytotoxic effects on various cancer cell lines.[2]
-
Context-Dependent Role of SIRT1: SIRT1 can have both pro-survival and pro-apoptotic roles depending on the cellular context and the specific signaling pathways involved.[4] For example, inhibiting SIRT1 can lead to increased acetylation and activation of the tumor suppressor p53, which can induce apoptosis or cell cycle arrest.[3]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
Issue 3: Inconsistent results between experiments.
Q: My results with this compound are not reproducible. What are the common sources of variability?
A: Lack of reproducibility can be due to:
-
Inconsistent Compound Handling: Ensure consistent preparation and storage of this compound stock and working solutions.
-
Variations in Cell Culture Conditions: Factors such as cell passage number, confluency, and serum batch can influence cellular responses to small molecule inhibitors.
-
Different Compound Batches: There can be variability in the purity and activity of this compound between different manufacturing batches. If you suspect this, it is advisable to test a new batch alongside the old one.
-
Assay-Specific Variability: The method used to measure SIRT1 inhibition (e.g., western blot for acetylated substrates, enzymatic assays) can have inherent variability. Ensure your assays are well-validated and include appropriate controls.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound Compounds
| Compound | Target | IC50 | Reference |
| This compound (2-anilinobenzamide) | SIRT1 | 17 µM | Suzuki T, et al. 2006[1] |
| SIRT2 | 74 µM | Suzuki T, et al. 2006[1] | |
| SIRT3 | 235 µM | Suzuki T, et al. 2006[1] | |
| This compound (Indole derivative) | SIRT1 | 4.2 µM | Laaroussi H, et al. 2020[2] |
Table 2: Cytotoxicity of this compound (Indole derivative) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 47 | Laaroussi H, et al. 2020 |
| HCT-116 | Colorectal Carcinoma | 41 | Laaroussi H, et al. 2020 |
| H460 | Large Cell Lung Cancer | 66 | Laaroussi H, et al. 2020 |
| HepG2 | Hepatocellular Carcinoma | 93 | Laaroussi H, et al. 2020 |
| A549 | Lung Carcinoma | 52 | Laaroussi H, et al. 2020 |
| MCF-7 | Breast Adenocarcinoma | 64 | Laaroussi H, et al. 2020 |
Detailed Experimental Protocols
Protocol 1: In Vitro SIRT1 Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available SIRT1 activity assay kits.
-
Reagent Preparation:
-
Prepare a 10X stock of this compound in DMSO.
-
Dilute recombinant human SIRT1 enzyme, NAD+, and a fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine) in the assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, this compound at various concentrations (or DMSO as a vehicle control), and the SIRT1 enzyme.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add a developing solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of SIRT1 activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for p53 Acetylation in HCT116 Cells
This protocol is based on the findings reported for the 2-anilinobenzamide this compound.[3]
-
Cell Culture and Treatment:
-
Plate HCT116 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 30-300 µM) or DMSO for 8 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated-p53 (e.g., Ac-K382).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total p53 and a loading control (e.g., β-actin or GAPDH).
-
Diagrams
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. 2-Anilinobenzamides as SIRT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of indole inhibitors of silent information regulator 1 (SIRT1), and their evaluation as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sirt1-IN-3 as a Specific SIRT1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sirt1-IN-3 with other commercially available SIRT1 inhibitors. The following sections present key performance data, detailed experimental protocols for inhibitor validation, and visual representations of relevant biological pathways and experimental workflows to aid researchers in selecting the most appropriate tool for their studies.
Introduction to SIRT1 and its Inhibition
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, apoptosis, and aging.[1] Its involvement in various diseases has made it a significant target for therapeutic intervention. The development of specific inhibitors is critical for dissecting the complex biology of SIRT1 and for the development of novel therapeutics. This guide focuses on the validation of this compound as a specific SIRT1 inhibitor by comparing its biochemical and cellular activity with that of other known SIRT1 modulators.
Comparative Analysis of SIRT1 Inhibitors
The inhibitory activity and selectivity of this compound and other commonly used SIRT1 inhibitors are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity is assessed by comparing the IC50 value for SIRT1 to that of other sirtuin isoforms (e.g., SIRT2, SIRT3).
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity Notes |
| This compound | 4.2 µM | Data not available | Data not available | Specificity against other sirtuins has not been widely reported. |
| EX-527 (Selisistat) | 38 nM - 98 nM[2][3][4] | 19.6 µM[2] | 48.7 µM[2] | Highly selective for SIRT1 (>200-fold vs SIRT2, >500-fold vs SIRT3).[5] |
| Sirtinol | 131 µM[2] | 38 µM[2] | Data not available | Non-selective, also inhibits SIRT2. |
| Cambinol | 56 µM[3] | 59 µM[3] | No activity[3] | Non-selective, inhibits SIRT1 and SIRT2 with similar potency. |
Note: The IC50 values can vary depending on the assay conditions, such as substrate concentration and enzyme source.
Experimental Protocols for Inhibitor Validation
To rigorously assess the specificity of a SIRT1 inhibitor, a combination of biochemical and cellular assays is recommended.
Biochemical Assay: In Vitro Deacetylase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified SIRT1. A common method involves a fluorogenic substrate.
Principle: A synthetic peptide substrate containing an acetylated lysine residue is incubated with recombinant SIRT1 and NAD+. Upon deacetylation by SIRT1, a developing solution cleaves the deacetylated peptide, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing acetylated p53 Lys382 sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease to cleave the deacetylated substrate)
-
Test inhibitor (e.g., this compound) and control inhibitors (e.g., EX-527)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add varying concentrations of the test inhibitor and control inhibitors to the wells of the microplate. Include a no-inhibitor control.
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developing solution.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Western Blot for p53 Acetylation
This assay assesses the ability of an inhibitor to block SIRT1 activity within a cellular context by measuring the acetylation status of a known SIRT1 substrate, the tumor suppressor protein p53.
Principle: SIRT1 deacetylates p53 at lysine 382 (K382). Inhibition of SIRT1 leads to an accumulation of acetylated p53. This can be detected by Western blotting using an antibody specific for acetylated p53 (Ac-p53).
Materials:
-
Human cell line (e.g., MCF-7, U2OS)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound) and control inhibitors (e.g., EX-527)
-
DNA damaging agent (e.g., etoposide or doxorubicin) to induce p53 acetylation
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-SIRT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with the test inhibitor and control inhibitors at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
In the final hours of inhibitor treatment, induce p53 acetylation by adding a DNA damaging agent (e.g., 10 µM etoposide for 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Ac-p53 (K382) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading and to assess total p53 and SIRT1 levels, strip the membrane and re-probe with antibodies against total p53, SIRT1, and a loading control.
-
Quantify the band intensities to determine the relative increase in p53 acetylation upon inhibitor treatment.
Visualizing Key Pathways and Workflows
To further aid in the understanding of SIRT1 inhibition and its validation, the following diagrams have been generated using the Graphviz DOT language.
Caption: The NAD+-dependent deacetylation cycle of SIRT1 and the point of inhibition.
Caption: A generalized workflow for the validation of a specific SIRT1 inhibitor.
Conclusion
This compound demonstrates inhibitory activity against SIRT1 with an IC50 in the low micromolar range. However, for a comprehensive validation of its specificity, further studies are required to determine its activity against other sirtuin isoforms. In contrast, inhibitors like EX-527 have been extensively characterized and exhibit high potency and selectivity for SIRT1. Researchers should consider the available data and the specific requirements of their experimental system when selecting a SIRT1 inhibitor. The provided protocols and workflows offer a framework for the rigorous validation of this compound and other potential SIRT1 modulators.
References
- 1. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambinol, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SIRT1 Inhibitors: Sirt1-IN-3 versus EX-527
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of Sirtuin 1 (SIRT1), a critical enzyme in cellular regulation: Sirt1-IN-3 and the well-characterized EX-527 (also known as Selisistat). SIRT1 is a NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation, making it a significant target for therapeutic intervention in various diseases.
Overview of Inhibitors
EX-527 (Selisistat) is a potent and highly selective SIRT1 inhibitor that has been extensively studied and used as a chemical probe to elucidate the biological functions of SIRT1.[1] It is currently in Phase 2 clinical trials for some conditions.[1] Its mechanism of action is well-documented, involving a unique interaction with the enzyme and its cofactor NAD+.[2]
This compound is another documented inhibitor of SIRT1.[3] While also described as a potent and selective inhibitor, its characterization in the scientific literature is less extensive compared to EX-527.[3][4]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and EX-527, highlighting differences in their potency and selectivity.
Table 1: Inhibitor Potency against SIRT1
| Inhibitor | IC50 (SIRT1) | Reference(s) |
| This compound | 4.2 µM / 17 µM | [3][4] |
| EX-527 | 38 nM / 98 nM | [1][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibitor Selectivity Profile
| Inhibitor | IC50 (SIRT2) | IC50 (SIRT3) | Selectivity (SIRT1 vs. SIRT2/SIRT3) | Reference(s) |
| This compound | 74 µM | 235 µM | ~4-fold vs. SIRT2; ~14-fold vs. SIRT3 | [4][6] |
| EX-527 | 19.6 µM | 48.7 µM | >200-fold vs. SIRT2; >500-fold vs. SIRT3 | [1][5] |
Selectivity is crucial for minimizing off-target effects. A higher fold-selectivity indicates a more specific inhibition of the target enzyme.
Mechanism of Action
This compound: The precise mechanism of action for this compound is not as thoroughly described in publicly available literature. It is known to inhibit the deacetylase activity of SIRT1.[3][4]
EX-527: The mechanism of inhibition for EX-527 is well-established. It acts as a non-competitive inhibitor with respect to the acetylated substrate and an uncompetitive inhibitor with respect to NAD+.[2] This means EX-527 does not directly compete with the substrate for the active site. Instead, it is understood to bind to a site adjacent to the nicotinamide binding pocket.[2] This binding stabilizes a closed enzyme conformation, preventing the release of the reaction product and thereby inhibiting the enzyme.[2]
Visualizing Key Pathways and Mechanisms
To better understand the context of SIRT1 inhibition, the following diagrams, generated using the DOT language, illustrate the SIRT1 deacetylation process, the mechanism of EX-527 inhibition, a key SIRT1 signaling pathway, and a typical experimental workflow for inhibitor characterization.
SIRT1 Deacetylation Mechanism
Caption: The NAD+-dependent deacetylation reaction catalyzed by SIRT1.
Mechanism of Inhibition by EX-527
Caption: EX-527 forms a stable complex, preventing product release.
Simplified SIRT1 Signaling Pathway
Caption: SIRT1 deacetylates key proteins to regulate cellular processes.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for characterizing SIRT1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize SIRT1 inhibitors.
In Vitro SIRT1 Enzymatic Assay (Fluorometric)
This assay is used to determine the IC50 value of a compound against SIRT1.
-
Objective: To measure the deacetylase activity of recombinant human SIRT1 in the presence of varying concentrations of an inhibitor.
-
Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to a p53 sequence with an acetylated lysine and a fluorescent tag).
-
NAD+ solution.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing a protease to cleave the deacetylated peptide, releasing the fluorophore).
-
Test compounds (this compound, EX-527) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the test compound dilutions.
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular p53 Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block SIRT1 activity within a cellular context, leading to an increase in the acetylation of SIRT1's downstream target, p53.
-
Objective: To detect changes in the acetylation status of p53 at a specific lysine residue (e.g., Lys382) in cells treated with a SIRT1 inhibitor.
-
Materials:
-
Cell culture medium and supplements.
-
Test compounds (this compound, EX-527).
-
DNA damaging agent (e.g., etoposide) to induce p53 acetylation.
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (like nicotinamide and trichostatin A).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with the test compounds for a specified duration (e.g., 8 hours).[4]
-
In some experimental setups, co-treat with a DNA damaging agent to robustly induce p53 acetylation.
-
Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin) to normalize the results.
-
Summary and Conclusion
Based on the available data, EX-527 is a significantly more potent and selective inhibitor of SIRT1 than This compound . With an IC50 in the nanomolar range and over 200-fold selectivity against its closest homologs, SIRT2 and SIRT3, EX-527 stands out as a superior tool for specific SIRT1 inhibition in research settings.[1][5] Its well-defined uncompetitive mechanism of action provides a clear basis for its inhibitory effects.[2]
This compound, while demonstrating inhibitory activity against SIRT1, operates in the micromolar range and exhibits lower selectivity.[3][4][6] This suggests a higher potential for off-target effects, especially at concentrations required for effective SIRT1 inhibition in cellular assays.
For researchers requiring high specificity and potency to dissect the cellular roles of SIRT1, EX-527 is the more appropriate choice. However, this compound may serve as a useful tool in specific contexts, and its distinct chemical scaffold could provide a basis for the development of new classes of SIRT1 inhibitors. The choice of inhibitor should be guided by the specific requirements of the experiment, with careful consideration of potency and selectivity to ensure accurate interpretation of results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SIRT1 Inhibitor III The SIRT1 Inhibitor III, also referenced under CAS 49843-98-3, controls the biological activity of SIRT1. This small molecule/inhibitor is primarily used for Cell Structure applications. 49843-98-3 [sigmaaldrich.com]
- 6. abmole.com [abmole.com]
Selisistat (EX-527): A Potent and Selective Inhibitor of SIRT1
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate interpretation of experimental results. This guide provides a comparative analysis of the inhibitory activity of Selisistat (EX-527) against various human sirtuin isoforms.
Selisistat (EX-527) has emerged as a widely utilized small molecule inhibitor of SIRT1, a key regulator of cellular processes including stress response, metabolism, and aging. Its utility as a research tool is largely defined by its potency and selectivity for SIRT1 over other members of the sirtuin family of NAD+-dependent deacylases.
Comparative Inhibitory Activity of Selisistat (EX-527)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Selisistat (EX-527) against human sirtuins SIRT1, SIRT2, and SIRT3. Current data indicates a lack of significant inhibitory activity against SIRT4, SIRT5, SIRT6, and SIRT7 at concentrations up to 100 µM.
| Sirtuin Isoform | IC50 | Fold Selectivity vs. SIRT1 |
| SIRT1 | 38 nM [1][2][3] | 1 |
| SIRT2 | 19.6 µM[1][2] | ~515 |
| SIRT3 | 48.7 µM[1][2] | ~1281 |
| SIRT4 | >100 µM[1][2] | >2631 |
| SIRT5 | >100 µM | >2631 |
| SIRT6 | >100 µM | >2631 |
| SIRT7 | >100 µM[1][2] | >2631 |
Note: The fold selectivity is calculated as the ratio of the IC50 for the specified sirtuin to the IC50 for SIRT1.
The data clearly demonstrates that Selisistat (EX-527) is a highly potent inhibitor of SIRT1, with over 500-fold selectivity against SIRT2 and over 1200-fold selectivity against SIRT3.[1][2] This high degree of selectivity makes it a valuable tool for investigating the specific roles of SIRT1 in various biological pathways.
Experimental Protocol: In Vitro Sirtuin Deacetylase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against a sirtuin isoform using a commercially available fluorogenic assay.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Test compound (e.g., Selisistat (EX-527)) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a microplate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant sirtuin enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate the plate at room temperature for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sirtuin Inhibition Assay Workflow
The following diagram illustrates the general workflow for an in vitro sirtuin inhibitor screening assay.
Caption: Workflow for an in vitro sirtuin inhibitor screening assay.
References
Cross-Validation of SIRT1 Inhibition: A Comparative Analysis of Sirt1-IN-3 and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the specificity and downstream effects of molecular interventions is paramount. This guide provides a comparative analysis of two common methods for inhibiting Sirtuin 1 (SIRT1) activity: the small molecule inhibitor Sirt1-IN-3 and siRNA-mediated gene knockdown. By presenting experimental data and detailed protocols, this guide aims to offer an objective resource for cross-validating findings and selecting the appropriate experimental approach.
SIRT1, a NAD+-dependent deacetylase, is a key regulator of numerous cellular processes, including metabolism, stress resistance, inflammation, and apoptosis.[1][2] Its multifaceted role has made it a compelling target for therapeutic intervention in a range of diseases. Pharmacological inhibition and genetic knockdown are two distinct approaches to probe SIRT1 function, each with its own advantages and limitations. This guide will delve into a comparison of these methods, focusing on the available data for the chemical inhibitor this compound and the widely used siRNA knockdown technique.
Comparative Efficacy and Cellular Effects
For pharmacological inhibition, we will consider data for this compound and a well-characterized, potent, and specific SIRT1 inhibitor, EX-527, as a proxy to provide a broader context for the effects of small molecule inhibitors.
| Intervention | Target | Metric | Cell Line | Result | Reference |
| This compound | SIRT1 | IC50 | N/A | 4.2 µM | [3] |
| This compound | Cell Proliferation | IC50 | K562, HCT-116, H460, HepG2, A549, MCF-7 | 47, 41, 66, 93, 52, and 64 µM, respectively | [3] |
| SIRT-IN-3 | SIRT1 | IC50 | N/A | 17 µM | [4] |
| SIRT-IN-3 | p53 Acetylation | Fold Change | HCT116 | Increased p53 acetylation at 30-300 µM | [4] |
| EX-527 | SIRT1 | IC50 | N/A | 38-98 nM | [5] |
| EX-527 | p53 Acetylation (Lys382) | Fold Change | Various | Dramatic increase after DNA damage | [6] |
| SIRT1 siRNA | SIRT1 mRNA | % Knockdown | mIMCD3 | ~50% reduction | [7] |
| SIRT1 siRNA | Endogenous α-ENaC mRNA | Fold Change | mIMCD3 | ~40% increase | [7] |
| SIRT1 shRNA | Cellular Proliferation | % Decrease | A375 Melanoma | Significant decrease | [8] |
| SIRT1 shRNA | Colony Formation | % Decrease | A375 Melanoma | Significant decrease | [8] |
Table 1: Quantitative Comparison of SIRT1 Inhibition Methods. This table summarizes the reported efficacy and cellular effects of this compound, another SIRT1 inhibitor (SIRT-IN-3), a well-characterized inhibitor (EX-527), and SIRT1 siRNA knockdown from various studies.
Experimental Methodologies
Detailed and reproducible protocols are crucial for the validation of experimental findings. Below are representative protocols for SIRT1 inhibition using a chemical inhibitor and siRNA knockdown.
Protocol 1: Inhibition of SIRT1 Activity using a Small Molecule Inhibitor (e.g., this compound or EX-527)
This protocol is a general guideline for assessing the effect of a SIRT1 inhibitor on cellular processes.
1. Cell Culture and Treatment:
- Culture the desired cell line to ~70-80% confluency in appropriate growth medium.
- Prepare a stock solution of the SIRT1 inhibitor (e.g., this compound, EX-527) in a suitable solvent (e.g., DMSO).
- Dilute the inhibitor to the desired final concentrations in fresh culture medium.
- Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (e.g., DMSO).
- Incubate the cells for the desired time period (e.g., 24-48 hours).
2. Assessment of Downstream Effects (Example: p53 Acetylation by Western Blot):
- Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody against acetylated p53 (e.g., anti-acetyl-p53 Lys382).
- Incubate with a corresponding HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Normalize the signal to a loading control (e.g., β-actin or total p53).
Protocol 2: SIRT1 Knockdown using siRNA
This protocol outlines a typical procedure for transiently knocking down SIRT1 expression in cultured cells.
1. Cell Seeding:
- Seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
- On the day of transfection, dilute the SIRT1-specific siRNA and a non-targeting control siRNA in serum-free medium.
- In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.
- Combine the diluted siRNA and transfection reagent and incubate at room temperature for the recommended time to allow for complex formation.
- Add the siRNA-transfection reagent complexes to the cells in fresh serum-free or complete medium, depending on the reagent's protocol.
- Incubate the cells for 24-72 hours.
3. Validation of Knockdown and Functional Assays:
- After the incubation period, harvest the cells.
- Validate the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting with an anti-SIRT1 antibody.
- Perform functional assays to assess the biological consequences of SIRT1 knockdown, such as changes in gene expression, protein acetylation, or cell viability, as described in Protocol 1.
Visualizing the Molecular Landscape
To better understand the context of SIRT1 inhibition, the following diagrams illustrate the SIRT1 signaling pathway and a typical experimental workflow for cross-validation.
References
- 1. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 counteracted the activation of STAT3 and NF-κB to repress the gastric cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of SIRT1 Inhibitors: Sirt1-IN-3 vs. Sirtinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commonly cited sirtuin inhibitors, Sirt1-IN-3 and Sirtinol. The information presented is collated from publicly available research and supplier technical data to facilitate an objective comparison of their biochemical properties, cellular effects, and selectivity profiles.
Executive Summary
This compound and Sirtinol are both inhibitors of the NAD-dependent deacetylase SIRT1, but they belong to different chemical classes and exhibit distinct potency and selectivity profiles. This compound, a 2-anilinobenzamide, is a more potent and selective inhibitor of SIRT1 compared to Sirtinol.[1][2][3] In contrast, Sirtinol, a hydroxynaphthaldehyde, is a dual SIRT1/SIRT2 inhibitor with greater potency towards SIRT2.[3][4][5] Furthermore, Sirtinol has a well-documented off-target effect as an intracellular iron chelator, which may contribute to its biological activity.[6][7][8] The choice between these inhibitors should be guided by the specific experimental need for potency against SIRT1 versus a broader SIRT1/SIRT2 inhibition profile.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and Sirtinol.
Table 1: Inhibitory Potency (IC50) Against Sirtuin Isoforms
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| This compound | 17[1][2][3] | 74[1][2][3] | 235[1][2][3] |
| Sirtinol | 131[3][4][5] (or 40[9]) | 38[3][4][5] | Not widely reported |
Note: A discrepancy exists in the reported IC50 of Sirtinol for SIRT1, with values of 131 µM and 40 µM cited in different sources.
Table 2: Selectivity Profile
| Compound | Selectivity for SIRT1 over SIRT2 | Selectivity for SIRT1 over SIRT3 | Other Selectivity Notes |
| This compound | ~4.4-fold[1][2][3] | ~13.8-fold[1][2][3] | - |
| Sirtinol | 0.29-fold (i.e., more potent on SIRT2) | Not applicable | Does not inhibit Class I or II HDACs.[4][5] |
Mechanism of Action and Cellular Effects
This compound is a potent inhibitor of SIRT1 belonging to the 2-anilinobenzamide class.[10] Its primary reported cellular effect is the induction of p53 acetylation, a direct consequence of SIRT1 inhibition, in cell lines such as HCT116.[3][10] Its higher potency and selectivity for SIRT1 make it a more targeted tool for studying SIRT1-specific functions.
Sirtinol is a cell-permeable hydroxynaphthaldehyde that acts as a dual inhibitor of SIRT1 and SIRT2, with a preference for SIRT2.[3][4][5][10] It was one of the first sirtuin inhibitors identified through a cell-based screen.[9] In cellular models, Sirtinol induces a senescence-like growth arrest and apoptosis in various cancer cell lines.[4][9] This effect is often associated with the hyperacetylation of SIRT1 substrates like p53.[9] A significant characteristic of Sirtinol is its off-target activity as an intracellular iron chelator, which can lead to the generation of reactive oxygen species (ROS) and contribute to its cytotoxic effects.[3][6][7][8]
Mandatory Visualizations
The following diagrams illustrate key concepts related to SIRT1 inhibition and experimental design.
Caption: SIRT1 deacetylates substrates using NAD+, a process blocked by inhibitors.
Caption: Experimental workflow for determining inhibitor IC50 values.
Caption: Comparative profiles of this compound and Sirtinol.
Experimental Protocols
Protocol: In Vitro Fluorometric SIRT1 Inhibition Assay
This protocol describes a common method for determining the IC50 value of a test compound against recombinant human SIRT1.
1. Materials and Reagents:
-
Recombinant Human SIRT1 Enzyme
-
SIRT1 Fluorogenic Substrate: e.g., a peptide derived from p53 (amino acids 379-382, Arg-His-Lys-Lys[Ac]) conjugated to a fluorophore like AMC (aminomethylcoumarin).
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer Solution: Contains a protease (e.g., Trypsin) to cleave the deacetylated peptide and release the fluorophore.
-
Test Compounds (this compound, Sirtinol) dissolved in DMSO.
-
96-well black microplate, flat bottom.
-
Fluorescence plate reader.
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., from 0.1 µM to 300 µM) in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Enzyme and Inhibitor Pre-incubation: To each well of the 96-well plate, add 25 µL of the diluted test compound or control. Then, add 15 µL of diluted SIRT1 enzyme solution.
-
Incubation: Gently mix the plate and incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the fluorogenic substrate and NAD+ in assay buffer. Add 10 µL of this mixture to each well to start the reaction. The final reaction volume is 50 µL.
-
Deacetylation Reaction: Incubate the plate at 37°C for 45-60 minutes.
-
Reaction Termination and Signal Development: Add 50 µL of Developer Solution to each well. This stops the SIRT1 reaction and initiates the cleavage of the deacetylated substrate.
-
Signal Development: Incubate the plate at 37°C for 15-30 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).
3. Data Analysis:
-
Subtract the fluorescence of the "no enzyme" blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
References
- 1. SIRT-IN-3 | CymitQuimica [cymitquimica.com]
- 2. abmole.com [abmole.com]
- 3. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of Action - SIRT1 & STACs: AN ANTI-AGING BREAKTHROUGH [sirt1antiagingbreakthrough.weebly.com]
- 6. apexbt.com [apexbt.com]
- 7. SIRT1 Inhibitor III The SIRT1 Inhibitor III, also referenced under CAS 49843-98-3, controls the biological activity of SIRT1. This small molecule/inhibitor is primarily used for Cell Structure applications. 49843-98-3 [sigmaaldrich.com]
- 8. SIRT1 Activator 3 | C20H25N5O2 | CID 1882365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Comparative Efficacy of Sirt1-IN-3 in Diverse Cancer Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Sirt1-IN-3 in various cancer models, benchmarked against other known Sirtuin 1 (SIRT1) inhibitors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data to facilitate informed decisions in cancer research. The information presented herein is based on publicly available data and is intended for research purposes only.
Introduction to SIRT1 in Oncology
Sirtuin 1 (SIRT1), a class III histone deacetylase, is a key regulator of cellular processes implicated in cancer development and progression, including DNA repair, apoptosis, cell cycle control, and inflammation.[1][2][3][4][5] Its dual role as both a tumor promoter and a tumor suppressor is context-dependent, varying with cancer type and the specific signaling pathways involved.[3][5] Overexpression of SIRT1 has been observed in a range of malignancies, including hepatocellular carcinoma, breast cancer, and leukemia, often correlating with poor prognosis and chemoresistance.[6] This has positioned SIRT1 as a promising therapeutic target for cancer intervention. This guide focuses on the preclinical efficacy of this compound, a selective SIRT1 inhibitor, in comparison to other well-documented SIRT1 inhibitors.
Comparative Efficacy of Sirt1 Inhibitors: In Vitro Data
The following tables summarize the in vitro efficacy of this compound and other SIRT1 inhibitors against various cancer cell lines and their inhibitory concentration (IC50) against SIRT1 and SIRT2 enzymes.
Table 1: Inhibitory Activity against SIRT1 and SIRT2 Enzymes
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity (SIRT2/SIRT1) |
| This compound | 4.2[7][8][9][10] | 38[7][8][9] | 9.0 |
| Cambinol | 56 | 59 | 1.1 |
| EX-527 | 0.038 - 0.098[6] | >10 | >100 |
| Sirtinol | 131 | 38[11] | 0.29 |
| Tenovin-6 | - | - | - |
Table 2: Cytotoxic Efficacy (IC50 in µM) in Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound | Cambinol | EX-527 | Sirtinol | Tenovin-6 |
| Leukemia | K562 | 47[10] | - | - | - | - |
| Colon Cancer | HCT-116 | 41[10] | - | - | - | - |
| Lung Cancer | H460 | 66[10] | - | - | - | - |
| A549 | 52[10] | - | - | - | - | |
| Hepatocellular Carcinoma | HepG2 | 93[10] | - | - | - | - |
| Breast Cancer | MCF-7 | 64[10] | - | - | - | - |
Table 3: Cytotoxic Efficacy (IC50 in µM) in Non-Cancerous Human Cell Lines
| Cell Line | This compound |
| 293T (Human Embryonic Kidney) | 49[10] |
| HUVEC (Human Umbilical Vein Endothelial) | 45[10] |
In Vivo Efficacy
Currently, there is a lack of publicly available in vivo efficacy data for this compound in animal cancer models. Further preclinical studies are necessary to evaluate its anti-tumor activity, pharmacokinetic profile, and safety in a whole-organism context.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental approaches in SIRT1 inhibitor research, the following diagrams are provided.
Caption: SIRT1 signaling pathway in cancer and points of intervention by inhibitors.
Caption: General experimental workflow for evaluating the efficacy of SIRT1 inhibitors.
Caption: Logical flow from SIRT1 inhibition to anti-cancer effects.
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is adapted from methodologies used to assess the cytotoxic effects of SIRT1 inhibitors.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and other SIRT1 inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plates for 1.5 to 4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a suitable software by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot for SIRT1 and Acetylated p53
This protocol outlines the general steps for detecting changes in protein levels and acetylation status following treatment with SIRT1 inhibitors.
-
Cell Lysis: Treat cultured cancer cells with SIRT1 inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, acetylated-p53 (e.g., at lysine 382), total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The available in vitro data indicates that this compound is a moderately potent inhibitor of SIRT1 with selectivity over SIRT2. It exhibits cytotoxic effects against a panel of human cancer cell lines, including those from leukemia, colon, lung, liver, and breast cancers. Its cytotoxicity is not limited to cancer cells, as it also affects non-cancerous cell lines at similar concentrations.
Compared to a highly potent and selective SIRT1 inhibitor like EX-527, this compound has a significantly higher IC50 value for SIRT1 inhibition. Its potency is more comparable to that of Sirtinol against SIRT2. A key gap in the current knowledge is the lack of in vivo efficacy data for this compound. Further preclinical investigation in animal models is essential to determine its therapeutic potential, including its anti-tumor activity, pharmacokinetics, and safety profile.
This guide provides a foundational comparison based on the currently accessible data. Researchers are encouraged to consult the primary literature for more detailed experimental contexts and to conduct further studies to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. The critical role of the class III histone deacetylase SIRT1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of SIRT1 in Cancer: The Saga Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Medchemexpress - USA Chemical Suppliers [americanchemicalsuppliers.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
A Head-to-Head In Vitro Comparison of Sirt1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of commercially available Sirtuin 1 (SIRT1) inhibitors. We present a comprehensive analysis of their in vitro potency and selectivity, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase, is a critical regulator of various cellular processes, including stress resistance, metabolism, and aging. Its role in numerous diseases has made it a prominent target for therapeutic intervention. This guide offers a comparative overview of several widely used SIRT1 inhibitors to aid in the selection of the most appropriate tool compounds for in vitro studies.
Performance Comparison of Sirt1 Inhibitors
The inhibitory potency of various compounds against SIRT1 and other sirtuin isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary between studies due to differences in assay conditions.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | SIRT5 IC50 | Selectivity Notes | Reference(s) |
| Selisistat (EX-527) | 38 nM | >200-fold higher | >200-fold higher | - | Highly selective for SIRT1. | [1][2] |
| Sirtinol | 131 µM | 38 µM | - | - | Also inhibits SIRT2. | [1] |
| Cambinol | 56 µM | 59 µM | No activity | Weak inhibition | Inhibits both SIRT1 and SIRT2.[3][4] | [3][4] |
| Suramin | 297 nM | 1.15 µM | - | 22 µM | Potent inhibitor of SIRT1, SIRT2, and SIRT5. | [4] |
| Inauhzin | 0.7-2 µM | - | - | - | Cell-permeable SIRT1 inhibitor. | [1] |
| Tenovin-6 | - | - | - | - | Inhibitor of both SIRT1 and SIRT2. | [1] |
| 3-TYP | 88 nM | 92 nM | 16 nM | - | More selective for SIRT3. | [1] |
| AGK2 | >35 µM | 3.5 µM | >35 µM | - | Selective for SIRT2. | [1] |
| Thiomyristoyl (TM) | 98 µM | 28 nM | >200 µM | - | Highly potent and specific for SIRT2. | [1] |
| Salermide | - | - | - | - | Inhibits both SIRT1 and SIRT2, with higher efficiency for SIRT2. | [1] |
Key Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for two key in vitro assays used to characterize SIRT1 inhibitors.
SIRT1 Enzymatic Activity Assay (Fluorometric)
This assay quantitatively measures the deacetylase activity of SIRT1 and is a primary method for determining the IC50 values of inhibitors.
Principle: The assay is based on a two-step enzymatic reaction. First, SIRT1 deacetylates a synthetic peptide substrate containing an acetylated lysine residue. In the second step, a developer solution cleaves the deacetylated peptide, releasing a fluorescent group. The intensity of the fluorescence is directly proportional to the SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+ solution
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
SIRT1 inhibitor of choice (e.g., Nicotinamide as a control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing SIRT1 assay buffer, fluorogenic substrate, and NAD+.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (e.g., with a known inhibitor like Nicotinamide).
-
Enzyme Addition: Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development reaction by adding the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[5]
-
Data Analysis: Calculate the percentage of SIRT1 inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of p53 Acetylation
This cell-based assay is used to confirm the on-target activity of SIRT1 inhibitors in a cellular context by measuring the acetylation status of a known SIRT1 substrate, the tumor suppressor protein p53.
Principle: SIRT1 deacetylates p53 at specific lysine residues, thereby regulating its activity. Inhibition of SIRT1 leads to an increase in acetylated p53. Western blotting is used to detect the levels of acetylated p53 (at a specific lysine, e.g., K382) and total p53.
Materials:
-
Cell line of choice (e.g., MCF-7, HCT116)
-
Cell culture medium and reagents
-
SIRT1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with varying concentrations of the SIRT1 inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetyl-p53, anti-total p53, and loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the acetylated p53 signal to the total p53 signal and the loading control.
Visualizing Key Processes
To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the SIRT1 signaling pathway and a typical experimental workflow.
Caption: A typical workflow for the in vitro comparison of Sirt1 inhibitors.
Caption: Key components and interactions of the SIRT1 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Safety Operating Guide
Personal protective equipment for handling Sirt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Sirt1-IN--3, a potent and selective Sirtuin 1 (SIRT1) inhibitor. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Hazard Information
Sirt1-IN-3 is a research chemical with limited safety data. Based on information for similar compounds, it should be handled as a potentially hazardous substance. Key immediate concerns include:
-
Irritation: May cause skin and serious eye irritation.[1]
-
Unknown Toxicity: The full toxicological profile is unknown. Assume the compound is harmful if inhaled, ingested, or absorbed through the skin.[1]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and a related compound, providing a quick reference for its physical, chemical, and biological properties.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | Value (this compound) | Value (SIRT-IN-3, a related compound) | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O | C₁₃H₁₂N₂O | [2] |
| Molecular Weight | 212.25 g/mol | 212.25 g/mol | [2][3] |
| CAS Number | 2470969-91-4 | 1211-19-4 | [2][4] |
| Appearance | White to yellow solid powder | Not specified | [2] |
| Boiling Point | Not specified | 413.3°C at 760 mmHg | [2] |
| Flash Point | Not specified | 203.8°C | [2] |
| Density | Not specified | 1.218 g/cm³ | [2] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 250 mg/mL (≥ 1177.86 mM) | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (≥ 9.80 mM) | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 9.80 mM) | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (≥ 9.80 mM) | [2] |
Table 3: Biological Activity of this compound
| Parameter | Value | Source(s) |
| Primary Target | SIRT1 | [4][5] |
| IC₅₀ (SIRT1) | 4.2 µM | [4] |
| IC₅₀ (SIRT2) | 74 µM (for a related compound) | [3] |
| IC₅₀ (SIRT3) | 235 µM (for a related compound) | [3] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's emergency procedures for chemical spills.
-
Storage of Solid Compound: Store the solid powder at -20°C for long-term stability (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years). The compound should be protected from light.[2]
-
Storage of Stock Solutions: Once reconstituted in a solvent, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure containers are tightly sealed and protected from moisture and light.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.
Caption: Required personal protective equipment for handling this compound.
Handling and Experimental Use
-
Designated Area: All handling of this compound, including weighing and preparing solutions, should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Avoid Aerosol Generation: Take care to avoid the generation of dust or aerosols when handling the solid compound.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
-
Waste Classification: All waste contaminated with this compound (e.g., pipette tips, vials, gloves) must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Compliance: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spills
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Personal Exposure
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam fire extinguisher.
-
Hazards: In the event of a fire, toxic fumes may be produced.
-
Firefighter Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.
Experimental Protocols and Signaling Pathways
While detailed experimental protocols are beyond the scope of this safety guide, it is important to understand the biological context of this compound's activity. Sirt1 is a NAD⁺-dependent deacetylase involved in numerous cellular processes.
Caption: this compound inhibits the deacetylase activity of SIRT1.
By inhibiting SIRT1, this compound can modulate the acetylation status and activity of various downstream targets, thereby influencing critical cellular pathways involved in apoptosis, inflammation, and metabolism. Researchers using this compound should be aware of its potential to broadly impact cellular function.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
